GLP-1(7-36), amide acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C151H230N40O47 |
|---|---|
Molecular Weight |
3357.7 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-;/m0./s1 |
InChI Key |
BCNDXSMWLGNKFT-AMEUXXCWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GLP-1(7-36) Amide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is a multifaceted incretin (B1656795) hormone with broad pharmacological potential, primarily known for its glucose-dependent stimulation of insulin (B600854) secretion.[1] It is produced and secreted by intestinal enteroendocrine L-cells in response to food consumption.[2][3] The proglucagon gene product is processed to yield two equipotent, biologically active forms: GLP-1(7-37) and GLP-1(7-36) amide, with the latter being the predominant circulating form in humans (~80%).[1][4][5] GLP-1(7-36) amide acetate (B1210297) is the synthetic form of this key hormone. Its mechanism of action is centered on its interaction with the GLP-1 Receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that are crucial for glucose homeostasis and pancreatic β-cell health.[6][7] This document provides a detailed technical overview of this mechanism.
GLP-1 Receptor (GLP-1R) Binding and Activation
The action of GLP-1(7-36) amide is initiated by its binding to the GLP-1R.[7] The GLP-1R is composed of a large extracellular domain (ECD) and a seven-transmembrane helix domain (TMD).[7][8] The binding process is described as a "two-domain" or "two-step" model:
-
Affinity Trap: The C-terminal α-helix of GLP-1(7-36) amide first binds to the N-terminal ECD of the receptor.[8][9] This initial, lower-affinity interaction tethers the peptide to the receptor.[9]
-
Receptor Activation: This tethering allows the N-terminus of the peptide to engage with the transmembrane domain and extracellular loops, leading to a conformational change that activates the receptor and initiates downstream signaling.[8][9]
Intracellular Signaling Pathways
Upon activation, the GLP-1R couples with intracellular heterotrimeric G proteins to trigger multiple signaling cascades. While it predominantly signals through the Gαs pathway, evidence also supports coupling to Gαq and subsequent β-arrestin recruitment.[8]
Primary Pathway: Gαs / Adenylyl Cyclase / cAMP
The canonical and most well-studied signaling pathway for GLP-1R is mediated by the stimulatory G protein, Gαs.[6][10]
-
Gαs Activation: Ligand binding causes the GLP-1R to activate Gαs.[6]
-
Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][6][10]
-
Downstream Effectors: The resulting increase in intracellular cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate numerous cellular substrates.[2][7]
-
Exchange Protein Directly Activated by cAMP (EPAC): Specifically EPAC2, which functions as a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[10][11]
-
This Gαs/cAMP pathway is the primary driver of GLP-1's effects on glucose-dependent insulin secretion.[8]
Secondary Signaling Pathways
-
Gαq/11 / Phospholipase C (PLC) Pathway: There is evidence that GLP-1R can also couple with Gαq/11 proteins.[6][8] This coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[8]
-
β-Arrestin Pathway: Following activation and phosphorylation at its C-terminus, the GLP-1R recruits β-arrestins (β-arrestin-1 and β-arrestin-2).[8] This recruitment leads to receptor internalization and desensitization but also initiates G protein-independent signaling, such as the activation of the extracellular signal-regulated kinases (ERK1/2).[8][10]
Caption: Core signaling pathways activated by GLP-1(7-36) amide binding to the GLP-1R.
Physiological Consequences in Pancreatic β-Cells
The activation of GLP-1R signaling pathways leads to a range of beneficial effects on pancreatic β-cell function, survival, and mass.
Potentiation of Glucose-Dependent Insulin Secretion (GSIS)
GLP-1 is a potent stimulator of insulin secretion, but this effect is strictly glucose-dependent, minimizing the risk of hypoglycemia.[2] The PKA and EPAC2 pathways converge to enhance insulin granule exocytosis through several mechanisms:
-
Closure of KATP Channels: PKA-mediated phosphorylation leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization.[10]
-
Calcium Influx: Membrane depolarization opens voltage-dependent calcium channels (VDCC), leading to an influx of extracellular Ca2+, a key trigger for insulin granule fusion and exocytosis.[7][8]
-
Sensitization of Exocytotic Machinery: Both PKA and EPAC2 act on proteins directly involved in the exocytosis process, increasing the pool of release-ready insulin granules.
Enhancement of Gene Transcription and Insulin Biosynthesis
GLP-1 signaling replenishes β-cell insulin stores by promoting insulin gene transcription and biosynthesis.[12]
-
CREB Activation: PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding Protein (CREB).[13] Activated CREB is a transcription factor that binds to cAMP response elements on gene promoters, including the insulin gene.[12]
-
PDX-1 Regulation: GLP-1 signaling increases the expression and activity of Pancreatic and duodenal homeobox 1 (PDX-1), a critical transcription factor for β-cell development, function, and insulin gene expression.[12][14]
Promotion of β-Cell Proliferation and Inhibition of Apoptosis
GLP-1R activation promotes the expansion and preservation of β-cell mass by stimulating proliferation and inhibiting apoptosis.[14][15]
-
Anti-Apoptotic Effects: GLP-1R signaling has been shown to reduce cytokine-induced and glucolipotoxicity-induced apoptosis.[16][17] This is achieved by reducing the activity of pro-apoptotic proteins like caspase-3 and by activating pro-survival pathways.[13][14]
-
Proliferative Effects: Pathways involving PI3K/Akt and ERK1/2 are activated downstream of GLP-1R and contribute to β-cell proliferation.[10][18] GLP-1 has been shown to promote DNA synthesis and inhibit apoptosis-related transcription factors through PI3K activation.[10] The GLP-1 analogue liraglutide (B1674861) was found to enhance β-cell proliferation via an AMPK/mTOR signaling pathway.[17]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of GLP-1(7-36) amide with its receptor and its downstream effects.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line | Kd (Dissociation Constant) | IC50 | Reference |
|---|---|---|---|---|
| GLP-1(7-36) amide | RINm5F cells | 204 pM | - | [19] |
| 125I-GLP-1(7-36) amide | RINm5F cells | 0.3 nM | 0.2 nM |[20] |
Table 2: Effective Concentrations for Biological Activity
| Biological Effect | System / Cell Line | Effective Concentration (EC50 or other) | Reference |
|---|---|---|---|
| Stimulation of Insulin Binding | RINm5F cells | Half-maximal effect at 0.1 nM | [20] |
| Stimulation of Phosphatidylcholine Secretion | Rat Type II Pneumocytes | Half-maximal response (EC50) of 10 nM | [21][22] |
| Insulinotropic and Glucagonostatic Effects | Diabetic Rats (in vivo infusion) | Plasmatic levels > 50-60 pM |[23] |
Key Experimental Protocols
Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (Kd, IC50) of GLP-1(7-36) amide for the GLP-1R.
-
Cell Culture: Rat insulinoma-derived RINm5F cells, which endogenously express the GLP-1R, are cultured to confluence.[19][20]
-
Radiolabeling: A known amount of GLP-1(7-36) amide is radiolabeled, typically with 125I using the chloramine (B81541) T method, and purified by HPLC.[20]
-
Assay Buffer: A typical binding buffer consists of 50 mmol/l HEPES, 10 mmol/l dextrose, 120 mmol/l NaCl, 5 mmol/l KCl, 1.2 mmol/l MgSO4, 10 mmol/l CaCl2, and 0.1% BSA, at pH 7.8.[20]
-
Incubation: Cells are incubated with a fixed concentration of 125I-GLP-1(7-36) amide and increasing concentrations of unlabeled ("cold") GLP-1(7-36) amide for a set period (e.g., 2 hours).
-
Separation and Counting: The reaction is stopped, and cells are washed to separate bound from free radioligand. The radioactivity of the cell pellet (bound ligand) is measured using a gamma counter.
-
Data Analysis: The data is plotted as percent specific binding versus the log concentration of the unlabeled competitor. Non-linear regression analysis is used to calculate the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay quantifies the production of the second messenger cAMP following GLP-1R activation.
-
Cell Culture: Cells expressing GLP-1R (e.g., transfected HEK293 or CHO cells, or RINm5F cells) are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Cells are stimulated with varying concentrations of GLP-1(7-36) amide for a short period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: The stimulation is terminated, and cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, such as an ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Data Analysis: cAMP concentrations are plotted against the log concentration of GLP-1(7-36) amide, and a dose-response curve is fitted to determine the EC50 (half-maximal effective concentration).
Caption: A generalized experimental workflow for a cAMP accumulation assay.
Summary of Mechanism
The mechanism of action of GLP-1(7-36) amide acetate is a multi-level process that translates receptor binding into profound physiological effects. The binding event triggers a conformational change in the GLP-1R, leading to the activation of intracellular signaling cascades, dominated by the Gαs/cAMP pathway. This, in turn, modulates ion channel activity, gene transcription, and protein kinase cascades within the pancreatic β-cell. The logical relationship between these events culminates in improved glucose homeostasis and enhanced β-cell health.
Caption: Logical flow from molecular events to physiological outcomes.
References
- 1. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. mesoscale.com [mesoscale.com]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 15. researchgate.net [researchgate.net]
- 16. Glucagon-like peptide-1 receptor signaling modulates beta cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. researchgate.net [researchgate.net]
- 19. rndsystems.com [rndsystems.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Glucagon-like peptide-1-(7-36)amide increases pulmonary surfactant secretion through a cyclic adenosine 3',5'-monophosphate-dependent protein kinase mechanism in rat type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
The Dawn of an Incretin: A Technical History of GLP-1(7-36) Amide's Discovery
A deep dive into the scientific journey of Glucagon-Like Peptide-1(7-36) amide, from its theoretical underpinnings to its isolation and characterization as a potent insulinotropic agent. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the seminal discoveries, experimental methodologies, and foundational data that underpin our understanding of this critical hormone.
From a Precursor Puzzle to a Potent Peptide: The Discovery of GLP-1
The story of Glucagon-Like Peptide-1 (GLP-1) begins not with the peptide itself, but with its larger precursor, proglucagon. In the early 1980s, the laboratories of Joel Habener and others successfully cloned and sequenced the gene for proglucagon, initially from anglerfish and subsequently from mammals.[1][2] This revealed a fascinating molecular arrangement: the proglucagon precursor contained the sequence for glucagon, as well as two other related, but distinct, peptide sequences. These were aptly named Glucagon-Like Peptide-1 and Glucagon-Like Peptide-2.[1]
The crucial breakthrough came with the understanding that proglucagon is processed differently in various tissues. In the alpha cells of the pancreas, it is primarily cleaved to produce glucagon. However, in the L-cells of the intestine, a different enzymatic machinery, primarily prohormone convertase 1/3 (PC1/3), cleaves proglucagon to yield a different set of peptides, including the glucagon-like peptides.[3][4]
It was the pioneering work of researchers like Svetlana Mojsov, Joel Habener, and Jens Juul Holst in the mid-1980s that led to the isolation and identification of the biologically active forms of GLP-1.[5][6][7] They discovered that the initial translation product, GLP-1(1-37), was further processed to shorter, C-terminally amidated or non-amidated forms. Through meticulous experimentation, it was established that the primary bioactive forms are GLP-1(7-37) and GLP-1(7-36) amide, with both exhibiting potent and equipotent insulin-releasing (incretin) effects.[8] Mojsov's expertise in peptide synthesis was instrumental in creating the tools necessary to unravel the biological functions of these newly discovered peptides.[5][9]
Key Milestones in the Discovery of GLP-1(7-36) Amide:
| Year | Discovery | Key Researchers |
| Early 1980s | Cloning of the proglucagon gene, revealing the existence of glucagon-like peptides. | Joel Habener, Graeme Bell |
| Mid-1980s | Elucidation of tissue-specific processing of proglucagon in the intestine. | Multiple research groups |
| 1986-1987 | Isolation, sequencing, and synthesis of the bioactive forms of GLP-1, including GLP-1(7-36) amide. | Svetlana Mojsov, Joel Habener, Jens Juul Holst |
| 1987 | First demonstration of the potent insulinotropic (incretin) effect of GLP-1 in perfused pancreas models. | Jens Juul Holst and colleagues |
Unveiling the Incretin (B1656795) Power: Seminal Experiments and Quantitative Data
The initial characterization of GLP-1(7-36) amide's biological activity relied on a series of meticulously designed experiments. These studies not only confirmed its role as a potent incretin hormone but also began to quantify its remarkable effects on insulin (B600854) secretion and glucose metabolism.
The Isolated Perfused Pancreas: A Window into Insulin Secretion
A cornerstone of early GLP-1 research was the isolated perfused rat pancreas model. This ex vivo technique allowed researchers to study the direct effects of substances on the pancreas without the confounding influences of other organs and systems.
Summary of Quantitative Data from Early Insulin Secretion Studies:
| Parameter | Value | Experimental Context |
| EC50 for Insulin Secretion | ~50 pM | In the presence of stimulatory glucose concentrations in perfused rat pancreas. |
| Fold-Increase in Insulin Secretion | Up to 13-fold | In response to 10 nM GLP-1 in perfused rat pancreas. |
| Receptor Binding Affinity (Kd) | 0.6 nM | Determined in a rat insulinoma cell line (RINm5F). |
In Vivo Confirmation: Lowering Blood Glucose in Animal Models and Humans
Subsequent in vivo studies in animal models and eventually humans solidified the therapeutic potential of GLP-1(7-36) amide. These experiments demonstrated its ability to significantly lower blood glucose levels, primarily by enhancing glucose-dependent insulin secretion.
Summary of In Vivo Effects on Blood Glucose:
| Effect | Magnitude | Experimental Model |
| Reduction in Blood Glucose | Significant dose-dependent reduction | Anesthetized pigs. |
| Normalization of Fasting Hyperglycemia | Achieved with infusion | Humans with type 2 diabetes.[9] |
The How-To: A Glimpse into Foundational Experimental Protocols
To provide a deeper understanding of the research that uncovered the function of GLP-1(7-36) amide, this section outlines the methodologies of key experiments cited in the seminal literature.
Isolated Perfused Rat Pancreas for Insulin Secretion Assay
This protocol describes a method for isolating and perfusing a rat pancreas to measure its insulin secretory response to stimuli like GLP-1(7-36) amide.
Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) and perform a laparotomy to expose the abdominal organs.
-
Cannulation: Cannulate the celiac artery and the portal vein.
-
Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Perfuse with a Krebs-Henseleit bicarbonate buffer (pH 7.4) containing bovine serum albumin (4%), Dextran T-70 (5%), and a specific glucose concentration, saturated with 95% O2 and 5% CO2.
-
Stimulation: After a stabilization period, introduce GLP-1(7-36) amide into the perfusion buffer at various concentrations.
-
Sample Collection: Collect the effluent from the portal vein cannula at regular intervals.
-
Insulin Measurement: Determine the insulin concentration in the collected samples using a radioimmunoassay.
Radioimmunoassay (RIA) for GLP-1 Measurement
Radioimmunoassays were crucial for quantifying the minute concentrations of GLP-1 in biological samples.
Methodology:
-
Antibody Generation: Raise polyclonal antibodies against a synthetic fragment of GLP-1 conjugated to a carrier protein in rabbits.
-
Radiolabeling: Label a known amount of synthetic GLP-1(7-36) amide with a radioactive isotope (e.g., ¹²⁵I).
-
Competitive Binding: Incubate a known amount of radiolabeled GLP-1, a specific dilution of the antibody, and either a standard solution of unlabeled GLP-1 or the unknown sample.
-
Separation: Separate the antibody-bound GLP-1 from the free GLP-1, often using a second antibody or charcoal.
-
Quantification: Measure the radioactivity of the bound fraction. The amount of radioactivity is inversely proportional to the concentration of unlabeled GLP-1 in the sample or standard.
Solid-Phase Peptide Synthesis of GLP-1(7-36) Amide
The ability to chemically synthesize GLP-1(7-36) amide was fundamental to its study, providing a pure and reliable source of the peptide.
Methodology (Fmoc Chemistry):
-
Resin Attachment: Attach the C-terminal amino acid (Arginine) to a solid support resin.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid.
-
Coupling: Add the next Fmoc-protected amino acid in the sequence, along with a coupling reagent, to form a peptide bond.
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the GLP-1(7-36) sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Molecular Cascade: Signaling Pathways and Experimental Workflows
To illustrate the complex biological processes and experimental setups described, the following diagrams are provided in the DOT language for Graphviz.
GLP-1 Receptor Signaling Pathway
The binding of GLP-1(7-36) amide to its receptor on pancreatic beta-cells initiates a cascade of intracellular events leading to enhanced insulin secretion.
Caption: GLP-1R signaling cascade in pancreatic beta-cells.
Experimental Workflow for Isolated Perfused Pancreas Assay
This diagram outlines the major steps involved in the isolated perfused pancreas experiment to assess the insulinotropic effect of GLP-1(7-36) amide.
Caption: Workflow for the isolated perfused pancreas assay.
Logical Relationship in Proglucagon Processing
This diagram illustrates the differential processing of the proglucagon precursor in the pancreas and the intestine, leading to the production of different bioactive peptides.
Caption: Differential processing of proglucagon.
Conclusion: A Foundation for a Therapeutic Revolution
The discovery and elucidation of the history of GLP-1(7-36) amide represent a landmark achievement in metabolic research. The meticulous work of numerous scientists, employing innovative techniques and rigorous experimentation, laid the foundation for the development of a new class of therapeutics that has revolutionized the management of type 2 diabetes and obesity. This in-depth guide provides a technical overview of this pivotal period, offering valuable insights for researchers and professionals continuing to build upon this remarkable scientific legacy.
References
- 1. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of GLP-1 in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells | Semantic Scholar [semanticscholar.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Incretin Effect and Beyond: A Technical Guide to the Biological Functions of GLP-1(7-36) Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1(7-36) amide acetate (B1210297), a truncated and biologically active form of the incretin (B1656795) hormone GLP-1, plays a pivotal role in glucose homeostasis and metabolic regulation. Secreted by intestinal L-cells in response to nutrient ingestion, this peptide hormone has garnered significant attention in the scientific and pharmaceutical communities for its therapeutic potential in type 2 diabetes and obesity. This technical guide provides an in-depth exploration of the core biological functions of GLP-1(7-36) amide acetate, its underlying signaling mechanisms, and the key experimental methodologies employed in its study.
Core Biological Functions
The physiological effects of GLP-1(7-36) amide acetate are multifaceted, extending from its well-established incretin activity to broader influences on appetite, cardiovascular function, and neuroprotection.
The Incretin Effect: Enhancing Glucose-Dependent Insulin (B600854) Secretion
The primary and most well-characterized function of GLP-1(7-36) amide acetate is its potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This "incretin effect" is crucial for maintaining glucose homeostasis after a meal. Upon binding to its receptor on β-cells, GLP-1(7-36) amide acetate initiates a signaling cascade that sensitizes the cells to ambient glucose levels, leading to a more robust insulin secretory response. Concurrently, it suppresses the secretion of glucagon (B607659) from pancreatic α-cells, further contributing to its glucose-lowering effects.
Appetite Regulation and Gastric Emptying
GLP-1(7-36) amide acetate exerts significant effects on the gastrointestinal tract and central nervous system to regulate appetite and food intake. It slows gastric emptying, which delays the absorption of nutrients and promotes a feeling of fullness. In the brain, particularly the hypothalamus, GLP-1(7-36) amide acetate acts on specific receptors to reduce appetite and enhance satiety.
Cardiovascular Effects
Emerging evidence highlights the beneficial cardiovascular effects of GLP-1(7-36) amide acetate. It has been shown to improve cardiac function, particularly in the context of myocardial infarction, and may exert protective effects on the vasculature. These effects are thought to be mediated through both direct actions on the heart and blood vessels, as well as indirect effects stemming from improved glycemic control and weight reduction.
Neuroprotective Roles
GLP-1 receptor agonists have demonstrated neuroprotective properties in various animal models of neurodegenerative diseases.[1][2] Treatment has been associated with improved neuronal growth and repair, as well as a reduction in inflammation, apoptosis, and oxidative stress in the brain.[1] These neuroprotective effects appear to be independent of the peptide's influence on blood glucose levels.[1]
Signaling Pathways of GLP-1(7-36) Amide Acetate
The biological effects of GLP-1(7-36) amide acetate are mediated through the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. The activation of GLP-1R in pancreatic β-cells triggers a cascade of intracellular signaling events.
GLP-1(7-36) amide acetate signaling pathway in pancreatic β-cells.
Summary of Quantitative Data
The following tables summarize the quantitative effects of GLP-1(7-36) amide acetate from various human studies.
| Parameter | Dosage/Infusion Rate | Effect | Study Population | Citation |
| Energy Intake | Intravenous infusion | 11.7% reduction (727 kJ) | Humans | [3][4][5] |
| Energy Intake | Intravenous infusion (1.5 pmol/kg/min) | 27% reduction | Patients with type 2 diabetes | [1] |
| Gastric Emptying | Intravenous infusion (1.2 pmol/kg/min) | Gastric volume remained constant over 120 min | Patients with type 2 diabetes | [6] |
| Insulin Secretion | Intravenous infusion | Significantly increased acute insulin response to glucose | Healthy humans | [7] |
| Glucagon Secretion | 1 nM | Significantly suppressed | In-R1-G9 cells (in vitro) | [8] |
| Left Ventricular Ejection Fraction | Intravenous infusion | Improved from 29% to 39% | Patients with acute myocardial infarction | [9] |
Key Experimental Protocols
Measurement of Active GLP-1: Radioimmunoassay (RIA)
This protocol outlines the general steps for quantifying active GLP-1(7-36) amide in plasma samples.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A meta-analysis of the effect of glucagon-like peptide-1 (7-36) amide on ad libitum energy intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastric emptying, glucose responses, and insulin secretion after a liquid test meal: effects of exogenous glucagon-like peptide-1 (GLP-1)-(7-36) amide in type 2 (noninsulin-dependent) diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of GLP-1-(7-36)NH2, GLP-1-(7-37), and GLP-1- (9-36)NH2 on intravenous glucose tolerance and glucose-induced insulin secretion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagonlike peptide-1(7-36)amide suppresses glucagon secretion and decreases cyclic AMP concentration in cultured In-R1-G9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cardiovascular Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GLP-1(7-36) Amide Acetate Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone pivotal in glucose homeostasis, making its signaling pathway a key target for the treatment of type 2 diabetes and obesity. The biologically active form, GLP-1(7-36) amide, is released from intestinal L-cells post-prandially and exerts its effects by binding to the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[1][2] This guide provides a detailed technical overview of the core signaling pathways activated by GLP-1(7-36) amide acetate, supported by quantitative data, experimental protocols, and visual diagrams.
Core Signaling Pathways
Upon binding of GLP-1(7-36) amide to the GLP-1R, a conformational change in the receptor triggers the activation of multiple intracellular signaling cascades. These can be broadly categorized into cAMP-dependent and cAMP-independent pathways, which often crosstalk to regulate a wide array of cellular processes.
The Gαs/cAMP/PKA and Epac Signaling Axis
The canonical and most well-studied signaling pathway initiated by GLP-1R activation is the Gαs-mediated stimulation of adenylyl cyclase (AC).[3][4] This leads to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3]
-
Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of substrates, leading to various cellular responses. In pancreatic β-cells, PKA plays a crucial role in enhancing glucose-stimulated insulin (B600854) secretion (GSIS).[3] It achieves this by promoting the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent influx of Ca2+ through voltage-dependent calcium channels (VDCCs).[3] PKA also directly phosphorylates proteins involved in the exocytosis of insulin-containing granules. Furthermore, PKA can translocate to the nucleus to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in insulin biosynthesis and β-cell survival.[5] A notable substrate of PKA in GLP-1R signaling is Raptor, a component of the mTORC1 complex, and its phosphorylation contributes to the weight-loss effects of GLP-1R agonists.[6][7][8]
-
Exchange protein directly activated by cAMP (Epac): Epac proteins, particularly Epac2 in pancreatic β-cells, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Activated Epac2 contributes to insulin exocytosis by mobilizing intracellular Ca2+ stores and enhancing the sensitivity of the secretory machinery to Ca2+.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
GLP-1R activation also leads to the stimulation of the PI3K/Akt signaling cascade, which is crucial for promoting cell survival, proliferation, and differentiation.[9] This pathway can be activated through several mechanisms, including Gβγ subunit-mediated activation of PI3K or through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[3] Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B).
Activated Akt phosphorylates a wide range of downstream targets to exert its anti-apoptotic and pro-survival effects. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9.[10] Furthermore, Akt can activate the transcription factor CREB, contributing to the expression of pro-survival genes.[5][11]
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is another important signaling cascade activated by GLP-1R engagement, playing a role in cell growth, proliferation, and differentiation. The activation of this pathway downstream of GLP-1R can occur through both PKA-dependent and PKA-independent mechanisms. PKA can directly phosphorylate and activate Raf-1, an upstream kinase in the MAPK cascade. Alternatively, Gβγ subunits or transactivation of the EGFR can lead to the activation of the small G protein Ras, which in turn initiates the phosphorylation cascade of Raf, MEK, and finally ERK1/2. Activated ERK can then translocate to the nucleus to regulate the activity of various transcription factors.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of GLP-1(7-36) amide with its receptor and the subsequent signaling events.
Table 1: Binding Affinity of GLP-1(7-36) amide for the GLP-1 Receptor
| Ligand | Receptor Source | Assay Type | Ki (nM) | Reference |
| GLP-1(7-36) amide | Human GLP-1R in CHO cells | Radioligand Binding | 0.37 | [12] |
Table 2: Potency of GLP-1(7-36) amide in Stimulating cAMP Accumulation
| Cell Line | Assay Type | EC50 (nM) | Reference |
| CHO cells expressing human GLP-1R | cAMP Assay | 4.7 | [12] |
| Rat Insulinoma (RIN-m5F) cells | cAMP Assay | ~200 | [13] |
Table 3: Insulinotropic Potency of GLP-1(7-36) amide
| System | Glucose Concentration | EC50 | Reference |
| Rat Insulinoma (RIN-m5F) cells | Not specified | Potent stimulation observed, but EC50 not explicitly stated. | [13] |
| Isolated Perfused Rat Pancreas | 10 mM | Dose-dependent increase in insulin secretion observed. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the GLP-1(7-36) amide signaling pathway are provided below.
Radioligand Binding Assay for GLP-1 Receptor
This protocol is adapted from methods used to determine the binding affinity of ligands to the GLP-1R.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor like GLP-1(7-36) amide.
Materials:
-
Cell membranes prepared from cells expressing the GLP-1R (e.g., CHO-K1 cells)
-
Radioligand (e.g., 125I-GLP-1(9-39) or a labeled agonist)
-
Unlabeled GLP-1(7-36) amide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing GLP-1R. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Binding Reaction: In a 96-well plate, combine cell membranes (typically 10-50 µg of protein), a fixed concentration of radioligand, and varying concentrations of unlabeled GLP-1(7-36) amide (for competition binding).
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a common method to measure the intracellular accumulation of cAMP in response to GLP-1R activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of GLP-1(7-36) amide in stimulating cAMP production.
Materials:
-
Cells expressing the GLP-1R (e.g., HEK293 or CHO-K1 cells)
-
GLP-1(7-36) amide
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, FRET, or HTRF-based assays)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of GLP-1(7-36) amide to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the GLP-1(7-36) amide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a method to assess the effect of GLP-1(7-36) amide on insulin secretion from pancreatic β-cells or isolated islets.
Objective: To measure the potentiation of glucose-stimulated insulin secretion by GLP-1(7-36) amide.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
GLP-1(7-36) amide
-
Insulin detection kit (e.g., ELISA or RIA)
Procedure:
-
Cell/Islet Preparation: Culture β-cells to confluence or isolate pancreatic islets.
-
Pre-incubation: Wash the cells/islets with KRBB containing low glucose and pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRBB containing low glucose, high glucose, or high glucose plus varying concentrations of GLP-1(7-36) amide.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected samples using an insulin ELISA or RIA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Plot the amount of secreted insulin under each condition to determine the effect of GLP-1(7-36) amide on GSIS.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of GLP-1 Receptor Enhances Neuronal Base Excision Repair via PI3K-AKT-Induced Expression of Apurinic/Apyrimidinic Endonuclease 1 [thno.org]
- 6. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Activation of glucagon-like peptide-1 receptor inhibits tumourigenicity and metastasis of human pancreatic cancer cells via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. daignet.de [daignet.de]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Incretin Effect: A Deep Dive into GLP-1(7-36) Amide Acetate and its Potentiation of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1(7-36) amide, a key incretin (B1656795) hormone, plays a pivotal role in glucose homeostasis by enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insulinotropic action of GLP-1(7-36) amide acetate (B1210297), supported by quantitative data from key studies and detailed experimental protocols.
Core Mechanism of Action: A Glucose-Dependent Synergy
GLP-1(7-36) amide's ability to stimulate insulin secretion is critically dependent on ambient glucose concentrations, a feature that significantly reduces the risk of hypoglycemia and underscores its therapeutic value.[1][4] At low glucose levels, GLP-1 has minimal effect on insulin release.[5] However, when glucose levels rise, as they do post-prandially, GLP-1 potently amplifies the insulin secretory response.[1][5] This glucose dependency is a cornerstone of its physiological and pharmacological action.
The process is initiated by the binding of GLP-1(7-36) amide to its specific G protein-coupled receptor (GPCR), the GLP-1 receptor (GLP-1R), on the surface of pancreatic β-cells.[1][4][6] This interaction triggers a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4][6]
The elevated cAMP levels then activate two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway, specifically Epac2 in β-cells.[4][6][7][8] Both pathways converge to modulate ion channel activity and enhance the exocytosis of insulin-containing granules.[6][8]
Signaling Pathways of GLP-1(7-36) Amide in Pancreatic β-Cells
Quantitative Effects on Insulin Secretion and cAMP Levels
The insulinotropic effects of GLP-1(7-36) amide have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, highlighting the dose-dependent and glucose-dependent nature of its action.
Table 1: In Vitro Effects of GLP-1(7-36) Amide on Insulin Secretion and cAMP Accumulation
| Model System | GLP-1 (7-36) Amide Concentration | Glucose Concentration | Observed Effect | Citation |
| Islets from diabetic (n0-STZ) rats | 100 nM | 8.3 mM | Amplified cAMP accumulation by 170% and glucose-induced insulin release by 140%. | [9][10] |
| Perfused rat pancreas | 25 nM | 11.2 mM | Increased insulin levels from 12.6 ± 3.0 µU/ml to 48.9 ± 14.0 µU/ml. | [11] |
| Perfused rat pancreas | 25 nM | 2.8 mM | Increased insulin levels from 2.0 ± 0.4 µU/ml to 8.2 ± 2.3 µU/ml. | [11] |
| Perfused rat pancreas | 100 pM | 10 mM | Augmented first-phase insulin secretion by 297%. | [12] |
| Perfused rat pancreas | 1000 pM | 10 mM | Augmented first-phase insulin secretion by 484%. | [12] |
| INS-1E cells and mouse islets | 10 nM | 30 mM (glucotoxic conditions) | Significantly increased glucose-stimulated insulin secretion. | [13] |
| Wild-type mouse islets | 10 pM | 6 mM | Increased insulin secretion by 1.4-fold over glucose alone. | [14] |
Table 2: In Vivo Effects of GLP-1(7-36) Amide on Insulin Secretion in Humans
| Study Population | GLP-1 (7-36) Amide Infusion Rate | Experimental Condition | Observed Effect on Insulin Secretion Rate (ISR) | Citation |
| Healthy Subjects | 0.75 pmol·kg⁻¹·min⁻¹ | Hyperglycemic clamp (~150 mg/dl) | Increased C-peptide from 1,852 to 4,272 pmol/l. An increase of 5 pmol/l in GLP-1 induced an ~60% increase in over-basal insulin secretion. | [15] |
| Type 2 Diabetes Patients | 0.5, 1.0, and 2.0 pmol·kg⁻¹·min⁻¹ | Graded glucose infusion | Dose-dependently enhanced ISR from 332 ± 51 to 975 ± 198 pmol/kg. | [16] |
| Healthy Control Subjects | 0.5, 1.0, and 2.0 pmol·kg⁻¹·min⁻¹ | Graded glucose infusion | Dose-dependently enhanced ISR from 711 ± 123 to 2,415 ± 243 pmol/kg. | [16] |
| Healthy Subjects | 0.27 ± 0.02 pmol/kg·min | Intravenous glucose tolerance test | Significantly increased acute insulin response to glucose. | [17] |
Detailed Experimental Protocols
The following sections outline common methodologies used to investigate the effects of GLP-1(7-36) amide on insulin secretion.
Static Incubation of Pancreatic Islets
This in vitro method is used to assess the direct effects of GLP-1 on insulin secretion and intracellular signaling in isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal state.
-
Incubation: Islets are then transferred to incubation plates containing the same buffer with varying concentrations of glucose (basal and stimulatory) and different concentrations of GLP-1(7-36) amide acetate.
-
Sample Collection and Analysis: After the incubation period (e.g., 60 minutes), the supernatant is collected to measure insulin concentration using methods like radioimmunoassay (RIA) or ELISA. The islets themselves can be lysed to measure intracellular cAMP levels or for other molecular analyses.
Perifusion of Pancreatic Islets or Perfused Pancreas
This technique allows for the study of the dynamics of insulin secretion (e.g., first and second phase) in response to changing secretagogue concentrations.
-
System Setup: Isolated islets or the entire pancreas are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.
-
Experimental Procedure: The composition of the perifusion buffer is changed at specific time points to introduce different concentrations of glucose and GLP-1(7-36) amide.
-
Fraction Collection: The effluent from the chamber is collected in fractions at regular intervals (e.g., every 1-2 minutes).
-
Analysis: The insulin concentration in each fraction is measured to generate a dynamic profile of insulin secretion over time.
Hyperglycemic Clamp with GLP-1 Infusion in Humans
This in vivo technique is the gold standard for assessing β-cell function and the effect of GLP-1 in humans under controlled hyperglycemic conditions.
-
Catheter Placement: Intravenous catheters are placed for blood sampling and for the infusion of dextrose and GLP-1.
-
Hyperglycemic Clamp: A primed, continuous infusion of dextrose is administered to raise and maintain the subject's blood glucose at a specific hyperglycemic level (e.g., 150 mg/dl).
-
GLP-1 Infusion: Once a stable hyperglycemic state is achieved, a continuous intravenous infusion of GLP-1(7-36) amide acetate is initiated at a defined rate.
-
Blood Sampling: Blood samples are collected at frequent intervals throughout the experiment to measure plasma glucose, insulin, C-peptide, and GLP-1 concentrations.
-
Data Analysis: Insulin secretion rates are calculated from C-peptide concentrations to assess the potentiation of insulin secretion by GLP-1 at a constant glucose stimulus.
Experimental Workflow for In Vivo Assessment of GLP-1 Action
Conclusion
GLP-1(7-36) amide acetate is a powerful modulator of insulin secretion, acting through a well-defined, glucose-dependent signaling pathway. Its ability to enhance insulin release specifically in hyperglycemic conditions makes it a cornerstone of incretin-based therapies for type 2 diabetes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important hormone.
References
- 1. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 9. Glucagon-like peptide-1(7-36)-amide confers glucose sensitivity to previously glucose-incompetent beta-cells in diabetic rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like peptide-1 (7-36 amide): a potent glucagonostatic and insulinotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Glucagon-like peptide 1 potentiates glucotoxicity-diminished insulin secretion via stimulation of cAMP-PKA signaling in INS-1E cells and mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The influence of GLP-1 on glucose-stimulated insulin secretion: effects on beta-cell sensitivity in type 2 and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Cardiovascular Effects of GLP-1(7-36) Amide Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1(7-36) amide, the active form of the incretin (B1656795) hormone GLP-1, has emerged as a molecule of significant interest beyond its well-established role in glucose homeostasis. A growing body of evidence highlights its direct and multifaceted effects on the cardiovascular system. This technical guide provides a comprehensive overview of the cardiovascular actions of GLP-1(7-36) amide acetate (B1210297), with a focus on its hemodynamic effects, cardioprotective mechanisms against ischemia-reperfusion injury, and its influence on vascular endothelial and smooth muscle cells. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in cardiovascular medicine and drug development.
Introduction
Glucagon-like peptide-1 (GLP-1) is a peptide hormone secreted from intestinal L-cells in response to nutrient ingestion.[1] The biologically active form, GLP-1(7-36) amide, is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] While its insulinotropic effects are well-documented, the presence of GLP-1 receptors in the heart and vasculature has spurred investigation into its extrapancreatic actions.[2][3] Preclinical and clinical studies have demonstrated that GLP-1(7-36) amide exerts significant cardiovascular effects, including modulation of blood pressure and heart rate, protection against myocardial ischemia, and improvements in endothelial function.[4][5][6] This guide synthesizes the current understanding of these effects, providing detailed methodologies and data for the scientific community.
Hemodynamic Effects: Blood Pressure and Heart Rate
GLP-1(7-36) amide has been shown to influence both blood pressure and heart rate, although the precise effects can vary depending on the experimental model and conditions.
Quantitative Data on Hemodynamic Effects
| Experimental Model | GLP-1(7-36) Amide Administration | Effect on Blood Pressure | Effect on Heart Rate | Citation |
| Conscious Rats | Intravenous infusion | Dose-dependent increase in systolic and diastolic blood pressure | Dose-dependent increase | [4] |
| Conscious Rats | Intracerebroventricular administration | Increase in arterial blood pressure | Increase | [7] |
| Healthy Humans | Intravenous infusion (1.2 pmol/kg/min) | No significant effect | No significant effect | [8] |
| Healthy Humans (Experiment 2) | Intravenous infusion | Modest increase in systolic and diastolic blood pressure | No significant increase | [8] |
Experimental Protocol: Measurement of Blood Pressure and Heart Rate in Rats
This protocol is based on methodologies described in studies investigating the hemodynamic effects of GLP-1(7-36) amide in rats.[4][7]
Objective: To determine the effect of intravenous or intracerebroventricular administration of GLP-1(7-36) amide acetate on arterial blood pressure and heart rate in conscious rats.
Materials:
-
Male Wistar rats (250-300g)
-
GLP-1(7-36) amide acetate (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Polyethylene catheters
-
Blood pressure transducer and recording system
-
Stereotaxic apparatus for intracerebroventricular cannulation
Procedure:
-
Animal Preparation: Anesthetize the rats. For intravenous administration, cannulate the femoral artery for blood pressure measurement and the femoral vein for drug infusion. For intracerebroventricular administration, implant a cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow animals to recover for at least 24 hours.
-
Experimental Setup: Place the conscious, freely moving rat in a quiet experimental room. Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Drug Administration:
-
Intravenous: Infuse GLP-1(7-36) amide acetate at various doses or a single dose, preceded by a saline control infusion.
-
Intracerebroventricular: Inject a specific dose of GLP-1(7-36) amide acetate directly into the lateral ventricle.
-
-
Data Acquisition and Analysis: Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after peptide administration. Analyze the changes from baseline for each parameter.
Experimental Workflow for Hemodynamic Studies
Caption: Workflow for assessing hemodynamic effects of GLP-1(7-36) amide in rats.
Cardioprotection Against Ischemia-Reperfusion Injury
GLP-1(7-36) amide has demonstrated potent cardioprotective effects in models of myocardial ischemia-reperfusion injury.[2][5][9] These effects are mediated through multiple signaling pathways that enhance cardiomyocyte survival and function.
Quantitative Data on Cardioprotective Effects
| Experimental Model | Endpoint | GLP-1(7-36) Amide Effect | Citation |
| Isolated Perfused Rat Heart (Low-flow ischemia) | Functional Recovery (Rate Pressure Product) | Improved recovery | [2] |
| Isolated Perfused Rat Heart (Regional ischemia) | Infarct Size (% of area at risk) | Reduced infarct size (in the presence of a DPP-IV inhibitor) | [2] |
| Isolated Mouse Hearts (Ischemia-reperfusion) | Functional Recovery (Left Ventricular Developed Pressure) | Significant functional recovery with pretreatment | [1] |
Experimental Protocol: Isolated Perfused Rat Heart (Langendorff) Model
This protocol is based on methodologies described in studies evaluating the cardioprotective effects of GLP-1(7-36) amide.[2][5]
Objective: To assess the direct effects of GLP-1(7-36) amide acetate on myocardial function and infarct size following ischemia-reperfusion in an isolated rat heart.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Heparin
-
Sodium pentobarbital
-
Krebs-Henseleit buffer
-
GLP-1(7-36) amide acetate
-
Langendorff perfusion system
-
Intraventricular balloon catheter and pressure transducer
-
Triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Heart Isolation: Anesthetize the rat and administer heparin. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Functional Assessment: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Treatment: Perfuse the heart with Krebs-Henseleit buffer containing GLP-1(7-36) amide acetate or vehicle control for a defined period before ischemia.
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and monitor functional recovery for a period (e.g., 120 minutes).
-
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it, and incubate the slices in TTC solution. TTC stains viable myocardium red, while the infarcted area remains pale. Calculate the infarct size as a percentage of the total ventricular area.
Workflow for Isolated Heart Ischemia-Reperfusion Studies
Caption: Workflow for isolated heart ischemia-reperfusion experiments.
Signaling Pathways in the Cardiovascular System
The cardiovascular effects of GLP-1(7-36) amide are mediated through the activation of specific intracellular signaling cascades upon binding to its G-protein coupled receptor (GLP-1R).
GLP-1R Signaling in Cardiomyocytes
In cardiomyocytes, GLP-1R activation leads to the stimulation of pathways that promote cell survival and enhance glucose metabolism.[1][5] Key signaling molecules include protein kinase A (PKA), phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and AMP-activated protein kinase (AMPK).[2][5]
GLP-1(7-36) Amide Signaling in Cardiomyocytes
Caption: GLP-1(7-36) amide signaling pathways in cardiomyocytes.
Signaling in Vascular Smooth Muscle and Endothelial Cells
In the vasculature, GLP-1(7-36) amide can induce vasodilation and improve endothelial function.[10] In vascular smooth muscle cells, GLP-1R activation can lead to relaxation via cAMP-dependent pathways.[11] In endothelial cells, it can stimulate the production of nitric oxide (NO).[1]
GLP-1(7-36) Amide Signaling in Vasculature
Caption: GLP-1(7-36) amide signaling in vascular cells.
Conclusion and Future Directions
GLP-1(7-36) amide acetate exerts a range of beneficial cardiovascular effects, including favorable hemodynamic modulation, potent cardioprotection, and improved vascular function. The data and protocols presented in this guide underscore the therapeutic potential of targeting the GLP-1R in cardiovascular diseases. Future research should continue to elucidate the intricate signaling mechanisms, particularly the interplay between different pathways and the potential for GLP-1R-independent effects of its metabolites. Further clinical trials are warranted to translate these promising preclinical findings into novel therapies for patients with cardiovascular disorders.
References
- 1. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 2. journals.co.za [journals.co.za]
- 3. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
- 4. Changes in arterial blood pressure and heart rate induced by glucagon-like peptide-1-(7-36) amide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. Neural contribution to the effect of glucagon-like peptide-1-(7-36) amide on arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Receptor Binding Affinity of GLP-1(7-36) Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of GLP-1(7-36) amide acetate (B1210297) for its receptor, the glucagon-like peptide-1 receptor (GLP-1R). A thorough understanding of this interaction is fundamental for the development of novel therapeutics targeting metabolic disorders such as type 2 diabetes and obesity. This document details quantitative binding data, experimental methodologies for its determination, and the downstream signaling cascades initiated upon receptor activation.
Quantitative Receptor Binding Affinity
The affinity of GLP-1(7-36) amide for the GLP-1R has been characterized by various in vitro studies, typically yielding values in the nanomolar to sub-nanomolar range. These values, expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), are crucial for comparing the potency of different GLP-1R agonists. The following table summarizes key quantitative data from published literature.
| Ligand | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| GLP-1(7-36) amide | CHL cells (human GLP-1R) | Radioligand Binding | IC50 | 0.37 | [1] |
| GLP-1(7-36) amide | Unknown | Radioligand Binding | IC50 | 1.18 | [2] |
| [¹²⁵I]GLP-1(7-36) amide | Rat adipose tissue membranes | Radioligand Binding | Kd (high affinity) | ~0.6 | [3] |
| [¹²⁵I]GLP-1(7-36) amide | Rat adipose tissue membranes | Radioligand Binding | Kd (low affinity) | ~20 | [3] |
| GLP-1(7-36) amide | RINm5F cells | Radioligand Binding | IC50 | 0.2 | [4] |
| GLP-1(7-36) amide | RINm5F cells | Radioligand Binding | Kd | 0.3 | [4] |
Experimental Protocol: Radioligand Binding Assay
The determination of GLP-1(7-36) amide binding affinity is commonly achieved through competitive radioligand binding assays. This method quantifies the ability of the unlabeled ligand (GLP-1(7-36) amide) to displace a radiolabeled ligand from the GLP-1R.
I. Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1 receptor.
-
Radioligand: [¹²⁵I]-GLP-1(7-36) amide or another suitable radiolabeled GLP-1R agonist.
-
Unlabeled Ligand: GLP-1(7-36) amide acetate.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
96-well filter plates.
II. Cell Membrane Preparation
-
Culture cells expressing the GLP-1R to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
III. Competition Binding Assay
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 3-20 µg protein per well).[6]
-
Add increasing concentrations of the unlabeled GLP-1(7-36) amide.
-
Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-GLP-1(7-36) amide).
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of an unlabeled competitor.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through a 96-well filter plate, washing the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
IV. Data Analysis
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand.
-
Plot the specific binding as a function of the log concentration of the unlabeled ligand.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Caption: Workflow for a competitive radioligand binding assay.
GLP-1 Receptor Signaling Pathways
Upon binding of GLP-1(7-36) amide, the GLP-1R, a class B G protein-coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades.[7] The primary and most well-characterized pathway involves the coupling to the stimulatory G protein, Gαs.
-
Gαs/cAMP Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels have two main downstream effectors:
-
Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion.[8]
-
Exchange Protein Directly Activated by cAMP (EPAC): cAMP can also directly activate EPAC, which contributes to insulin exocytosis.[8]
-
While the Gαs/cAMP pathway is predominant, there is also evidence for GLP-1R coupling to other signaling molecules:
-
Gαq/11 Pathway: Some studies suggest that the GLP-1R can also couple to Gαq/11, leading to the activation of phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9]
-
β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins can be recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling, for instance, through the ERK1/2 pathway.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Presence and characterization of glucagon-like peptide-1(7-36) amide receptors in solubilized membranes of rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of GLP-1(7-36) Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (7-36) amide, hereafter referred to as GLP-1(7-36) amide, is a 30-amino acid peptide hormone with significant therapeutic potential for the treatment of type 2 diabetes and obesity.[1][2] It is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying.[3][4] The native peptide, however, has a very short in vivo half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV).[5][6] This necessitates the development of robust and efficient synthesis protocols for the production of GLP-1(7-36) amide and its analogues for research and therapeutic development.
This document provides a detailed protocol for the chemical synthesis of GLP-1(7-36) amide acetate (B1210297) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by purification and characterization.
Synthesis Overview
The synthesis of GLP-1(7-36) amide is typically achieved via a stepwise solid-phase approach. The process begins with a resin support, which provides the C-terminal amide functionality, and proceeds with the sequential addition of Fmoc-protected amino acids. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next amino acid in the sequence. Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. The resulting crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Figure 1: Overall workflow for the synthesis of GLP-1(7-36) amide acetate.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on standard Fmoc/tBu (tert-butyl) chemistry. Microwave-assisted SPPS can be employed to reduce reaction times, particularly during the coupling and deprotection steps.[7][8]
Materials:
-
Fmoc-protected amino acids[3]
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20-25% piperidine (B6355638) in N,N-dimethylformamide (DMF)[3][11]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
Protocol:
The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.
Figure 2: The core cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[3]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for 5-10 minutes.[10]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[12] Microwave heating (e.g., 60-90°C for 2-5 minutes) can significantly shorten this time.[10][13]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the GLP-1(7-36) sequence. A ninhydrin (B49086) test can be performed after coupling to ensure completion of the reaction.[11]
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Resin | Rink Amide (for C-terminal amide) | 0.2 - 0.6 mmol/g loading | [9][11] |
| Amino Acid Excess | Fmoc-AA-OH | 3 - 5 equivalents | [10][14] |
| Coupling Reagent | HBTU/HOBt or DIC/Oxyma | 3 - 5 equivalents | [10][11] |
| Base | DIPEA | 6 - 10 equivalents | [11] |
| Deprotection | Piperidine in DMF | 20% - 25% (v/v) | [3][11] |
| Coupling Time (RT) | Standard Synthesis | 1 - 2 hours | [12] |
| Coupling Time (MW) | Microwave-Assisted | 2 - 5 minutes at 60-90°C | [10][13] |
Table 1: Summary of typical SPPS parameters for GLP-1(7-36) amide synthesis.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed.
Materials:
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT)[11]
-
Alternative Cocktail: TFA / Water / Triisopropylsilane (TIPS)[13]
-
Cold diethyl ether
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
| Reagent | Reagent K Composition | TFA/TIPS Cocktail | Purpose |
| TFA | 82.5% | 95% | Cleavage agent, removes protecting groups |
| Water | 5% | 2.5% | Scavenger, proton source |
| Phenol | 5% | - | Scavenger (e.g., for Trp, Tyr) |
| Thioanisole | 5% | - | Scavenger (e.g., for Arg, Met) |
| EDT | 2.5% | - | Scavenger |
| TIPS | - | 2.5% | Scavenger (e.g., for Trp) |
Table 2: Common cleavage cocktail compositions.
Purification
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC System: Preparative scale with a UV detector.
-
Column: C18 stationary phase (e.g., 5 µm particle size).[5]
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of B if necessary for solubility.
-
Filter the solution to remove any particulates.
-
Load the solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but a typical starting point is provided in Table 3.
-
Monitor the elution at 214 nm or 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder (acetate salt form results from the purification buffers).
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 20 | 10 - 20 |
| 5 | 20 | 10 - 20 |
| 35 | 75 | 10 - 20 |
| 40 | 95 | 10 - 20 |
| 45 | 20 | 10 - 20 |
Table 3: Example preparative RP-HPLC gradient for GLP-1(7-36) amide purification. This is a representative gradient and must be optimized.[5]
Characterization
The identity and purity of the final product must be confirmed.
a) Purity Analysis by Analytical RP-HPLC:
-
System: Analytical HPLC with a C18 column.
-
Method: Use a gradient similar to the preparative method but with a lower flow rate (e.g., 0.75-1.0 mL/min).[15]
-
Detection: UV at 214 nm.
-
Result: Purity is determined by integrating the peak area. The final product should have a purity of >95%.
b) Identity Confirmation by Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5][16]
-
Expected Mass: The theoretical average molecular mass of GLP-1(7-36) amide is approximately 3297.7 Da.[9][17]
-
Result: The observed mass should match the theoretical mass, confirming the identity of the synthesized peptide.
| Analysis | Method | Key Parameter | Expected Result | Reference |
| Purity | Analytical RP-HPLC | Peak Area Integration | >95% | [6] |
| Identity | Mass Spectrometry (LC/MS, MALDI-TOF) | Molecular Mass (m/z) | ~3297.7 Da | [17][18] |
Table 4: Summary of characterization methods for GLP-1(7-36) amide acetate.
Conclusion
The Fmoc-based solid-phase peptide synthesis protocol detailed here provides a reliable and efficient method for producing high-purity GLP-1(7-36) amide acetate for research and development purposes. Careful execution of the synthesis, cleavage, and purification steps, followed by rigorous characterization, is essential to ensure the quality and integrity of the final peptide product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucagon-Like Peptide 1, GLP-1 (7-36), amide, human, mouse, rat, bovine, guinea pig [anaspec.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Glucagon-like Peptide-1 (GLP-1) (7-36) / Preproglucagon (78-107) amide - Echelon Biosciences [echelon-inc.com]
- 5. shimadzu.com.cn [shimadzu.com.cn]
- 6. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Characterization of glucagon-like peptide-1-(7-36)amide in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLP-1(7-36), amide | MKC 253 | Glucagon receptor | TargetMol [targetmol.com]
- 12. US11117946B2 - Method for preparing glucagon-like peptides - Google Patents [patents.google.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. Isolation and characterisation of GLP-1 7-36 amide from rat intestine. Elevated levels in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving GLP-1(7-36) Amide Acetate for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper dissolution and handling of Glucagon-Like Peptide-1 (7-36) amide acetate (B1210297) for use in a variety of in vitro studies. Adherence to these procedures is crucial for ensuring the peptide's stability, bioactivity, and the reproducibility of experimental results.
Product Information and Solubility
GLP-1(7-36) amide is a potent incretin (B1656795) hormone that plays a critical role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion[1][2][3]. It is a lyophilized white powder that requires reconstitution before use in cell culture and other in vitro assays.
The solubility of GLP-1(7-36) amide acetate can vary slightly depending on the specific batch and manufacturer. However, it is generally soluble in sterile aqueous solutions. For optimal results, it is recommended to use high-purity, sterile solvents.
Table 1: Solubility and Storage of GLP-1(7-36) Amide Acetate
| Parameter | Recommendation | Source(s) |
| Solvents | Sterile Water (H₂O), Phosphate-Buffered Saline (PBS, pH 7.2-7.4) | [1][4][5][6] |
| Solubility in Water | Up to 100 mg/mL, may require ultrasonication for clear solution | [1][4] |
| Solubility in PBS | Up to 25 mg/mL, may require ultrasonication for clear solution | [2][5] |
| Lyophilized Powder Storage | -20°C for up to 1 year, or -80°C for up to 2 years. Keep sealed and away from moisture. | [1][7] |
| Reconstituted Solution Storage | Aliquot and store at -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][7] |
Experimental Protocols
Protocol for Reconstitution of GLP-1(7-36) Amide Acetate
This protocol describes the preparation of a concentrated stock solution of GLP-1(7-36) amide acetate.
Materials:
-
GLP-1(7-36) amide acetate (lyophilized powder)
-
Sterile, nuclease-free water or sterile PBS (pH 7.2-7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Before opening, bring the vial of lyophilized GLP-1(7-36) amide acetate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM). Use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations[6][8].
-
Carefully add the calculated volume of sterile water or PBS to the vial.
-
Gently vortex the vial to dissolve the peptide.
-
If the solution is not completely clear, sonicate in an ultrasonic water bath for a few minutes until the solution is clear[2][5].
-
Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles[1][7].
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol for Treating Cells in Culture with GLP-1(7-36) Amide
This protocol provides a general workflow for applying the reconstituted GLP-1(7-36) amide to cells for in vitro functional assays.
Materials:
-
Reconstituted GLP-1(7-36) amide stock solution
-
Cultured cells (e.g., pancreatic β-cells, insulinoma cell lines like RINm5F)[6]
-
Appropriate cell culture medium
-
Sterile serological pipettes and micropipettes with sterile tips
-
Cell culture plates or flasks
Procedure:
-
Thaw a single aliquot of the GLP-1(7-36) amide stock solution at room temperature or on ice.
-
Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium.
-
Dilute the stock solution into the appropriate volume of pre-warmed cell culture medium to prepare the working solution.
-
Mix the working solution gently by inversion or light vortexing.
-
If sterility is a concern, the final working solution can be sterilized by passing it through a 0.22 µm filter[1].
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of GLP-1(7-36) amide.
-
Incubate the cells for the desired period according to your experimental design.
-
Proceed with downstream analysis (e.g., cAMP measurement, insulin secretion assay, gene expression analysis).
Signaling Pathway and Experimental Workflow Visualizations
GLP-1 Receptor Signaling Pathway
GLP-1(7-36) amide exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor[9]. The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP)[10][11].
Caption: Simplified GLP-1 receptor signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of GLP-1(7-36) amide on cultured cells.
Caption: General experimental workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eurogentec.com [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 8. bio-techne.com [bio-techne.com]
- 9. mdpi.com [mdpi.com]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLP-1(7-36) Amide Acetate in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone with pleiotropic effects on glucose homeostasis, cardiovascular function, and neuronal activity. The biologically active form, GLP-1(7-36) amide, has a short half-life in vivo due to rapid degradation by dipeptidyl peptidase-IV (DPP-IV).[1][2][3] This characteristic necessitates careful consideration of dosage and administration routes in preclinical mouse models to achieve desired physiological effects. These application notes provide a comprehensive overview of GLP-1(7-36) amide acetate (B1210297) dosage and detailed protocols for its use in mouse studies, drawing from established research in metabolic, cardiovascular, and neuroprotective contexts.
Data Presentation: Dosage and Administration
The following tables summarize quantitative data on GLP-1(7-36) amide acetate dosage used in various mouse studies.
Table 1: Metabolic Studies
| Mouse Model | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| ob/ob mice | 30 nmol/kg | Intraperitoneal (i.p.) | Single dose with glucose | Lacked significant antidiabetic effects under these conditions. | [1] |
| C57BL/6J mice | Not specified | Gastric administration | Single dose | Increased active GLP-1 levels in portal blood. | [4] |
| NOD mice | Not specified | Subcutaneous (s.c.) infusion via mini-osmotic pump | 4 or 8 weeks | Delayed onset of type 1 diabetes, increased beta-cell proliferation and neogenesis, suppressed beta-cell apoptosis. | [5] |
| Diet-induced obese mice | 18 nmol/kg | Intraperitoneal (i.p.) | Daily for up to 6 weeks | Reduced weight gain and hepatic steatosis. | [6] |
Table 2: Cardiovascular Studies
| Mouse Model | Dosage | Administration Route | Study Type | Key Findings | Reference |
| Wild-type and GLP-1R-/- mice | Not specified | Infusion into isolated hearts | Ischemia-reperfusion injury | Pretreatment with GLP-1(7-36)a resulted in significant functional recovery. | [2] |
| C57BL/6 mice | Not specified | Not specified | Myocardial infarction | GLP-1R activation improves outcomes and survival after MI. | [7] |
| Adult mouse cardiac myocytes | Not specified | In vitro treatment | Hyperglycemia-induced ROS production | Reduced ROS production. | [8] |
Table 3: Neuroprotective and Central Nervous System (CNS) Studies
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Rats | 20 µ g/rat | Intracerebroventricular (i.c.v.) | Inhibited food and water intake. | [9] |
| Rats | 4 and 20 µg/kg | Intravenous (i.v.) | Increased plasma corticosterone (B1669441) and ACTH levels. | [10] |
| Rats | 20 µg/kg | Intraperitoneal (i.p.) | Increased plasma corticosterone. | [10] |
| Pomc-EGFP mice | 10 and 100 µM | Direct application to brain slices | Dose-dependently depolarized POMC neurons. | [11] |
Experimental Protocols
Protocol 1: Assessment of Antihyperglycemic Effects in ob/ob Mice
Objective: To evaluate the effect of GLP-1(7-36) amide on blood glucose levels in a model of type 2 diabetes.
Materials:
-
GLP-1(7-36) amide acetate
-
Sterile saline solution
-
Glucose solution (18 mmol/kg)
-
20-25-week-old obese diabetic (ob/ob) mice
-
Glucometer and test strips
-
Syringes and needles for injection
Procedure:
-
Fast mice overnight.
-
Prepare GLP-1(7-36) amide solution in sterile saline to a final concentration for a 30 nmol/kg dosage.
-
Administer the GLP-1(7-36) amide solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Simultaneously, administer glucose solution (18 mmol/kg) via i.p. injection.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, and 120 minutes post-injection.
Protocol 2: Continuous Subcutaneous Infusion for Diabetes Prevention in NOD Mice
Objective: To assess the long-term effects of GLP-1(7-36) amide on the development of autoimmune diabetes.
Materials:
-
GLP-1(7-36) amide acetate
-
Mini-osmotic pumps
-
8-week-old female NOD mice
-
Surgical tools for pump implantation
-
Glucometer and test strips
Procedure:
-
Acclimate 8-week-old female NOD mice to the facility.
-
Surgically implant mini-osmotic pumps loaded with GLP-1(7-36) amide or vehicle subcutaneously. The pumps should be calibrated to deliver the desired dose over 4 or 8 weeks.
-
Monitor blood glucose levels weekly.
-
At the end of the treatment period, perform an intraperitoneal glucose tolerance test (IPGTT).
-
Euthanize mice and collect pancreatic tissue for histological analysis of insulitis, beta-cell area, proliferation (BrdU labeling), and apoptosis (TUNEL assay).
Protocol 3: Evaluation of Neuroprotective Effects in an Ischemic Stroke Model
Objective: To determine the neuroprotective potential of GLP-1(7-36) amide in a mouse model of cerebral ischemia.
Materials:
-
GLP-1(7-36) amide acetate
-
Anesthesia
-
Surgical tools for middle cerebral artery occlusion (MCAO)
-
Apparatus for neurological deficit scoring
-
Brain slicing equipment and TTC stain
Procedure:
-
Administer GLP-1(7-36) amide or vehicle via the desired route (e.g., i.p. or i.v.) at a predetermined time before or after inducing ischemia.
-
Induce transient focal cerebral ischemia by MCAO for a defined period (e.g., 60 minutes).
-
After the ischemic period, allow for reperfusion.
-
Assess neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
At the study endpoint (e.g., 24 hours post-MCAO), euthanize the mice and harvest the brains.
-
Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Visualization of Signaling Pathways and Workflows
GLP-1 Signaling Pathway in Pancreatic β-Cells
Caption: GLP-1 signaling cascade in pancreatic β-cells leading to insulin exocytosis.
Experimental Workflow for MCAO Mouse Model
Caption: Workflow for assessing neuroprotective effects of GLP-1 in a mouse MCAO model.
References
- 1. Degradation and glycemic effects of His(7)-glucitol glucagon-like peptide-1(7-36)amide in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. cambridge.org [cambridge.org]
- 5. Continuous stimulation of human glucagon-like peptide-1 (7-36) amide in a mouse model (NOD) delays onset of autoimmune type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Central administration of GLP-1-(7-36) amide inhibits food and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JCI - The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss [jci.org]
Application Notes and Protocols for In Vivo Administration of GLP-1(7-36) Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Glucagon-Like Peptide-1 (7-36) amide acetate (B1210297) (GLP-1(7-36)), a potent incretin (B1656795) hormone with significant therapeutic potential. This document outlines its primary applications, detailed experimental protocols, and the key signaling pathways involved in its mechanism of action.
Introduction
Glucagon-Like Peptide-1 (GLP-1) is a multifaceted hormone primarily known for its glucose-dependent stimulation of insulin (B600854) secretion.[1][2][3][4] The biologically active form, GLP-1(7-36) amide, is a product of post-translational processing of proglucagon in intestinal L-cells and the brain.[5][6] Its therapeutic applications are broad, encompassing metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.[1][7][8] However, native GLP-1(7-36) has a very short half-life of 1-2 minutes in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-4) and renal clearance.[1][7] Consequently, in vivo studies often involve the co-administration of a DPP-4 inhibitor to potentiate its effects or the use of GLP-1 receptor agonists with longer half-lives.[9][10]
Key In Vivo Applications and Effects
GLP-1(7-36) amide administration has demonstrated a range of physiological effects in various animal models.
-
Metabolic Regulation : It enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and delays gastric emptying, all of which contribute to improved glycemic control.[11][12] It can also confer glucose sensitivity to previously glucose-incompetent β-cells in diabetic rat models.[13]
-
Cardioprotection : GLP-1 directly protects the heart against ischemia-reperfusion injury.[9][10][14] Studies in rats have shown that it can improve left ventricular function and reduce infarct size, effects that are mediated by the activation of pro-survival signaling pathways.[9][10][15]
-
Neuroprotection : GLP-1(7-36) exhibits neuroprotective properties in models of traumatic brain injury (TBI) and neurodegenerative diseases like Alzheimer's.[7][16][17] It has been shown to reduce oxidative stress, neuronal apoptosis, and cerebral edema in rats following TBI.[16][17]
-
Regulation of Food and Water Intake : Central administration of GLP-1(7-36) in rats has been shown to inhibit food and water intake, suggesting a role in the central regulation of feeding and hydration.[5][18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving GLP-1(7-36) amide administration.
Table 1: Dosage and Administration in Rodent Models
| Animal Model | Application | GLP-1(7-36) Amide Dose/Concentration | Administration Route | Key Findings | Reference |
| Male SD Rats | Traumatic Brain Injury | 10, 20, 40 µg/kg | Intraperitoneal injection | Dose-dependent reduction in cerebral edema and neuronal apoptosis. | [16] |
| Isolated Perfused Rat Hearts | Cardiac Ischemia | 10⁻¹¹–10⁻⁸ mol/l | Perfusion | Direct protection against low-flow ischemia. | [10] |
| Anesthetized Rats | Cardiovascular Effects | Infusion | Intravenous | Increased heart rate and blood pressure. | [15] |
| Fasted Rats | Feeding Behavior | Not specified | Intracerebroventricular | Reduction in food intake. | |
| Rats on Food Restriction | Feeding Behavior | Not specified | Intracerebroventricular | Inhibition of food intake. | [19] |
Table 2: Half-Life of GLP-1(7-36) Amide in Rats
| Administration Route | Half-Life |
| Intravenous (i.v.) | 0.8–4.7 min |
| Intraperitoneal (i.p.) | 0.6–13.5 min |
| Subcutaneous (s.c.) | 4.6–7.1 min |
| Data from reference[1] |
Experimental Protocols
Protocol for Investigating Cardioprotective Effects in an Isolated Perfused Rat Heart Model
This protocol is adapted from studies investigating the direct effects of GLP-1(7-36) on cardiac function and ischemia-reperfusion injury.[9][10]
Materials:
-
GLP-1(7-36) amide acetate (Sigma-Aldrich)
-
DPP-IV inhibitor (e.g., valine pyrrolidide)
-
Krebs-Henseleit bicarbonate buffer
-
Male Wistar rats (250-300g)
-
Langendorff perfusion system
-
Physiological recording equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a thoracotomy.
-
Heart Isolation: Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a 30-minute period.
-
Experimental Groups:
-
Control Group: Perfuse with standard buffer.
-
GLP-1 Group: Perfuse with buffer containing GLP-1(7-36) amide (e.g., escalating concentrations from 10⁻¹¹ to 10⁻⁸ mol/l) and a DPP-IV inhibitor.
-
-
Induction of Ischemia: Induce global low-flow ischemia by reducing the perfusion flow for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore the perfusion flow for a reperfusion period (e.g., 60 minutes).
-
Data Acquisition: Continuously monitor heart rate and left ventricular developed pressure throughout the experiment.
-
Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent analysis of signaling protein phosphorylation (e.g., Akt, AMPK) via Western blotting.
Protocol for Assessing Neuroprotective Effects in a Rat Model of Traumatic Brain Injury
This protocol is based on studies evaluating the impact of GLP-1(7-36) on neuronal damage after TBI.[16][17]
Materials:
-
GLP-1(7-36) amide acetate
-
Male Sprague-Dawley (SD) rats
-
Anesthetic
-
Stereotaxic frame for controlled cortical impact (CCI)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and Western blotting reagents
Procedure:
-
TBI Induction: Anesthetize the rat and mount it in a stereotaxic frame. Induce a controlled cortical impact to a specific brain region (e.g., the hippocampus).
-
Drug Administration: Administer GLP-1(7-36) amide (e.g., 10, 20, or 40 µg/kg) via intraperitoneal injection at a specific time point post-injury (e.g., 30 minutes).
-
Behavioral Assessment: At various time points post-TBI (e.g., 1, 3, 7 days), assess neurological function and cognitive impairment using standardized behavioral tests.
-
Tissue Collection: At the end of the study period, euthanize the animals and perfuse the brains.
-
Cerebral Edema Measurement: Determine the brain water content using the wet-to-dry weight method.
-
Histological Analysis: Process brain tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe histopathological changes and TUNEL staining to assess cell apoptosis.
-
Biochemical Analysis: Homogenize brain tissue from the hippocampal region to measure levels of oxidative stress markers and to perform Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2) and signaling molecules (e.g., p-ERK5, p-CREB).
Signaling Pathways and Visualizations
GLP-1(7-36) exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, which activates several downstream signaling cascades.
Key Signaling Pathways
-
PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and is implicated in the cardioprotective effects of GLP-1.[9][10]
-
AMPK Pathway: GLP-1 can enhance the phosphorylation of AMP-activated protein kinase (AMPK), which plays a role in regulating cellular energy metabolism and enhancing glycolysis, contributing to cardioprotection.[9][10][14]
-
ERK/CREB Pathway: In the context of neuroprotection, GLP-1(7-36) has been shown to activate the ERK5/CREB signaling pathway, which is involved in suppressing oxidative damage and neuronal apoptosis.[16][17]
-
cAMP/PKA Pathway: The classical pathway for GLP-1R signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). This is fundamental for stimulating insulin secretion.[10]
Visual Diagrams
Caption: GLP-1(7-36) signaling pathways.
Caption: Workflow for TBI neuroprotection study.
Conclusion
The in vivo administration of GLP-1(7-36) amide acetate is a valuable tool for investigating its diverse physiological roles and therapeutic potential. Its profound effects on glucose metabolism, cardiovascular function, and neuronal survival underscore its importance in drug development. Researchers should consider its short half-life and the necessity of appropriate controls, such as the co-administration of DPP-4 inhibitors, to ensure robust and reproducible results. The protocols and data presented here serve as a foundational guide for designing and executing in vivo studies with this promising peptide.
References
- 1. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glucagon-like peptide 1 (7-36 amide) on whole-body protein metabolism in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucagon-like peptide-1 (7-36) amide as a novel neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.co.za [journals.co.za]
- 10. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of glucagon-like peptide 1(7-36) amide on glucose effectiveness and insulin action in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. GLP-1(7–36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GLP-1(7-36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Central administration of GLP-1-(7-36) amide inhibits food and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLP-1(7-36) Amide Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone secreted by intestinal L-cells in response to nutrient intake. The biologically active form, GLP-1(7-36) amide, plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2][3][4] Its therapeutic potential has led to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes.[5][6] Beyond its primary function, GLP-1 exhibits a range of beneficial effects, including promoting β-cell proliferation, reducing apoptosis, inhibiting glucagon (B607659) secretion, and exerting anti-inflammatory, cardioprotective, and neuroprotective effects.[4][5][7] These diverse actions are mediated through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including the pancreas, brain, heart, kidney, and lung.[5][8]
This document provides detailed application notes and protocols for utilizing GLP-1(7-36) amide acetate (B1210297) in cell culture experiments to investigate its various biological functions.
Mechanism of Action and Signaling Pathways
GLP-1(7-36) amide exerts its effects by binding to the GLP-1R. The downstream signaling is complex and can vary depending on the cell type. The primary and most well-studied pathway involves the coupling of GLP-1R to the Gαs subunit of G-proteins.[7][9] This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP).[6][7] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to a cascade of events that culminates in the potentiation of glucose-stimulated insulin secretion.[7]
In addition to the canonical Gαs pathway, the GLP-1R can also couple to other G-proteins, such as Gαq/11 and Gαi/o.[6][7] The activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates Protein Kinase C (PKC).[6][7] Furthermore, upon agonist binding, the GLP-1R can undergo phosphorylation, leading to the recruitment of β-arrestins, which can mediate receptor internalization and initiate distinct signaling cascades, including the activation of the ERK 1/2 pathway.[6][7]
GLP-1R Signaling Pathways
Caption: GLP-1(7-36) amide signaling pathways in a pancreatic β-cell.
Data Presentation
Table 1: Effective Concentrations of GLP-1(7-36) Amide in Various Cell Culture Assays
| Cell Line | Assay | Effective Concentration Range | Observed Effect | Reference |
| RINm5F | Insulin Secretion | 10 nM - 100 nM | Dose-dependent increase in insulin secretion.[1] | [1] |
| RINm5F | cAMP Production | 10 nM - 100 nM | Concentration-dependent increase in intracellular cAMP.[1] | [1] |
| RINm5F | Insulin Receptor Binding | 0.01 nM - 100 nM | Time- and concentration-dependent increase in insulin binding capacity and affinity.[10] | [10] |
| Diabetic Rat Islets | Insulin Secretion | Not specified | Amplified glucose-induced insulin release by 140%.[11][12] | [11][12] |
| Diabetic Rat Islets | cAMP Accumulation | Not specified | Amplified cAMP accumulation by 170%.[11][12] | [11][12] |
| 3T3-L1 Adipocytes | Glucose Uptake | 1 nM | Increased insulin-mediated 2-deoxyglucose uptake by 40%.[8] | [8] |
| Rat Type II Pneumocytes | Phosphatidylcholine Secretion | 1 nM - 100 nM | Concentration-dependent stimulation of secretion (EC50 ≈ 10 nM). | |
| MIN6, Human Islets | CXCL10 Suppression | 100 nM (Exendin-4) | Decreased IFN-γ-induced STAT1 and CXCL10 expression.[5] | [5] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of GLP-1(7-36) amide acetate in cell culture.
Caption: General workflow for in vitro GLP-1(7-36) amide experiments.
Protocol 1: In Vitro Insulin Secretion Assay (Static Incubation)
This protocol is designed to measure the effect of GLP-1(7-36) amide acetate on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cell lines (e.g., RINm5F, MIN6) or isolated islets.
Materials:
-
GLP-1(7-36) amide acetate
-
Pancreatic β-cell line (e.g., RINm5F)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
DPP-4 inhibitor (optional, to prevent GLP-1 degradation)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment. Culture overnight.
-
Starvation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to return to a basal state.
-
Treatment: Remove the starvation buffer. Add fresh KRBH buffer containing low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM) with or without various concentrations of GLP-1(7-36) amide acetate (e.g., 0, 1, 10, 100 nM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant from each well. If not assayed immediately, store at -80°C.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and determine the total protein content to normalize the insulin secretion data.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol measures the change in intracellular cAMP levels in response to GLP-1(7-36) amide acetate treatment.
Materials:
-
GLP-1(7-36) amide acetate
-
Target cell line (e.g., RINm5F, HEK293 expressing GLP-1R)
-
Complete culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Stimulation: Add GLP-1(7-36) amide acetate at various concentrations to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Remove the stimulation buffer and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit, following the manufacturer's protocol.
Protocol 3: Anti-Inflammatory Effect Assay
This protocol assesses the ability of GLP-1(7-36) amide acetate to suppress the production of pro-inflammatory markers in response to an inflammatory stimulus.
Materials:
-
GLP-1(7-36) amide acetate
-
Target cell line (e.g., macrophages, pancreatic β-cells like MIN6)
-
Complete culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ))
-
ELISA kit for the inflammatory marker of interest (e.g., CXCL10, IL-6, TNF-α)
-
Cell lysis buffer for Western blot or qPCR
-
Antibodies for signaling proteins (e.g., phospho-STAT1, total-STAT1) for Western blot
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells in a suitable plate format (e.g., 12-well or 6-well). Once confluent, pre-treat the cells with various concentrations of GLP-1(7-36) amide acetate for 1-2 hours.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., IFN-γ) to the media, in the continued presence of GLP-1(7-36) amide acetate.
-
Incubation: Incubate for an appropriate duration (e.g., 6-24 hours), depending on the marker being measured.
-
Sample Collection:
-
For Secreted Cytokines: Collect the cell culture supernatant for ELISA.
-
For Intracellular Signaling: Wash cells with cold PBS and lyse them for Western blot analysis of signaling proteins (e.g., STAT1 phosphorylation).
-
For Gene Expression: Extract total RNA for qPCR analysis of target gene expression (e.g., CXCL10).
-
-
Quantification: Analyze the samples using the appropriate method (ELISA, Western blot, or qPCR).
Conclusion
GLP-1(7-36) amide acetate is a versatile tool for in vitro research, enabling the investigation of a wide array of cellular processes, from insulin secretion to inflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complex biology of GLP-1 and explore its therapeutic potential. Careful optimization of cell conditions, treatment concentrations, and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. daignet.de [daignet.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of GLP-1-Based Therapies beyond Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1(7-36) amide (GLP-1) enhances insulin-stimulated glucose metabolism in 3T3-L1 adipocytes: one of several potential extrapancreatic sites of GLP-1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Glucagon-like peptide-1(7-36)-amide confers glucose sensitivity to previously glucose-incompetent beta-cells in diabetic rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of GLP-1(7-36) Amide Acetate Purity
Introduction
Glucagon-like peptide-1 (7-36) amide, or GLP-1(7-36) amide, is a 30-amino acid peptide hormone that plays a crucial role in regulating blood sugar levels by stimulating glucose-dependent insulin (B600854) secretion.[1][2][3] As a therapeutic agent for type 2 diabetes, ensuring the purity and quality of synthetic GLP-1(7-36) amide acetate (B1210297) is critical for its safety and efficacy.[4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of peptide-based pharmaceuticals.[6] This application note provides a detailed protocol for determining the purity of GLP-1(7-36) amide acetate using Reverse-Phase HPLC (RP-HPLC).
The principle of RP-HPLC relies on the separation of the target peptide from its impurities based on differences in hydrophobicity.[6][7] The sample is injected into a column with a non-polar stationary phase (e.g., C18-bonded silica), and a polar mobile phase is used for elution.[6] By gradually increasing the organic solvent concentration in the mobile phase, components are eluted according to their hydrophobicity, allowing for the separation and quantification of the main peptide and any related impurities.[7]
Experimental Protocols
This section details the methodology for the purity analysis of GLP-1(7-36) amide acetate via RP-HPLC.
1. Materials and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
-
-
Chemicals and Reagents:
-
GLP-1(7-36) amide acetate reference standard and sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size)[8]
-
2. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water):
-
Measure 1000 mL of HPLC-grade water into a suitable container.
-
Carefully add 1.0 mL of TFA to the water.
-
Mix thoroughly and degas the solution before use.
-
-
Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 1000 mL of HPLC-grade acetonitrile into a suitable container.
-
Carefully add 1.0 mL of TFA to the acetonitrile.
-
Mix thoroughly and degas the solution before use.
-
-
Sample Diluent (50:50 Acetonitrile/Water):
-
Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 5 mg of the GLP-1(7-36) amide acetate reference standard.
-
Dissolve the standard in the sample diluent in a 5 mL volumetric flask.
-
Ensure the standard is fully dissolved using gentle vortexing or sonication if necessary.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 5 mg of the GLP-1(7-36) amide acetate sample.
-
Dissolve the sample in the sample diluent in a 5 mL volumetric flask.
-
Ensure the sample is fully dissolved.
-
3. HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm[8] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| 35.1 | |
| 40.0 |
4. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram obtained from the sample solution, excluding any peaks from the blank (diluent) injection and peaks with an area less than 0.05% of the total peak area.
-
Calculate the percentage purity of the GLP-1(7-36) amide acetate sample using the area percent method with the following formula:
% Purity = (Area of the main GLP-1 peak / Total area of all peaks) x 100
The purity is determined by the percentage of the main peptide's peak area relative to the total area of all detected peaks.[7]
Data Presentation
The results of the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: Summary of HPLC Purity Analysis for GLP-1(7-36) Amide Acetate
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Lot A - Main Peak | 15.25 | 18543210 | 99.52 | 99.52 |
| Lot A - Impurity 1 | 14.88 | 56780 | 0.30 | |
| Lot A - Impurity 2 | 16.02 | 29910 | 0.16 | |
| Lot A - Impurity 3 | 12.45 | 3720 | 0.02 | |
| Lot B - Main Peak | 15.26 | 17985430 | 99.15 | 99.15 |
| Lot B - Impurity 1 | 14.89 | 98760 | 0.54 | |
| Lot B - Impurity 2 | 16.03 | 49050 | 0.27 | |
| Lot B - Impurity 3 | 13.51 | 7240 | 0.04 |
Note: Data presented is for illustrative purposes only.
Visualizations
The following diagrams illustrate the logical workflow of the experimental process for analyzing the purity of GLP-1(7-36) amide acetate.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Immunohistochemical Staining of GLP-1 Receptor with GLP-1(7-36) Amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Glucagon-Like Peptide-1 Receptor (GLP-1R) using its ligand, GLP-1(7-36) amide. This method offers a functional perspective on receptor localization, highlighting sites where the ligand can bind. GLP-1R is a critical target in the development of therapies for type 2 diabetes and obesity. Accurate visualization of its expression and distribution in tissues is essential for understanding its physiological roles and the mechanisms of action of GLP-1R agonists.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor that plays a pivotal role in glucose homeostasis.[1] Upon activation by its endogenous ligand, GLP-1, it stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of GLP-1R within the cellular context of tissues. While antibody-based IHC for GLP-1R is common, using a labeled ligand like GLP-1(7-36) amide can provide insights into the receptor's functional status and accessibility.
Challenges in GLP-1R detection can arise from the receptor's low abundance and the variable specificity of commercially available antibodies.[1][4] Therefore, careful validation and the use of appropriate controls are paramount for reliable results.
GLP-1 Receptor Signaling Pathway
Upon binding of GLP-1 or its agonists, the GLP-1R initiates intracellular signaling cascades, primarily through the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1] These pathways ultimately lead to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.[1][2]
GLP-1 Receptor Signaling Pathway.
Experimental Protocols
This section details a generalized protocol for the immunohistochemical staining of GLP-1R in formalin-fixed, paraffin-embedded (FFPE) tissues using a labeled GLP-1(7-36) amide. Note: Optimization of this protocol for specific tissues and reagents is highly recommended.
I. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBS-T)
-
Peroxide Block: 3% Hydrogen Peroxide (for chromogenic detection)
-
Blocking Buffer: 1% BSA or Normal Goat Serum in TBS-T
-
Primary Ligand: Biotinylated or fluorophore-conjugated GLP-1(7-36) amide
-
Detection System (for biotinylated ligand):
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
-
Counterstain: Hematoxylin (B73222) or DAPI
-
Mounting Medium
II. Experimental Workflow
The following diagram outlines the key steps for GLP-1R IHC.
Immunohistochemistry Workflow.
III. Step-by-Step Protocol
Step 1: Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 10-15 minutes each.[5]
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 5 minutes each), 95% (5 minutes), 80% (5 minutes), 70% (5 minutes).[5]
-
Rinse slides in deionized water for 5 minutes.[5]
Step 2: Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.[1]
-
Use a steamer, water bath, or pressure cooker at 95-100°C for 15-20 minutes.[5][6]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[6]
-
Rinse slides with TBS-T.
Step 3: Blocking
-
For chromogenic detection, quench endogenous peroxidase activity by incubating sections in Peroxide Block for 10-15 minutes.[6] Rinse with TBS-T.
-
Apply Blocking Buffer and incubate for 30-60 minutes to prevent non-specific binding.[6]
Step 4: Primary Ligand Incubation
-
Drain the blocking solution without rinsing.
-
Apply the diluted labeled GLP-1(7-36) amide to the sections. The optimal concentration should be determined by titration.
-
Incubate overnight at 4°C in a humidified chamber.
Step 5: Signal Detection
-
For Fluorescent Detection:
-
Wash slides three times with TBS-T for 5 minutes each, protecting from light.
-
Proceed to counterstaining.
-
-
For Chromogenic Detection (with biotinylated ligand):
-
Wash slides three times with TBS-T for 5 minutes each.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[6]
-
Wash slides three times with TBS-T for 5 minutes each.
-
Prepare DAB substrate solution immediately before use and apply to sections.
-
Monitor for color development (typically 1-10 minutes).[6]
-
Stop the reaction by immersing slides in deionized water.[6]
-
Step 6: Counterstaining
-
For chromogenic detection, lightly counterstain with hematoxylin for 1-2 minutes.[1] "Blue" the sections by rinsing in running tap water.
-
For fluorescent detection, a nuclear counterstain like DAPI can be included in the mounting medium.
Step 7: Dehydration and Mounting
-
Dehydrate the sections through a graded series of ethanol and xylene.[1]
-
Apply a drop of mounting medium and cover with a coverslip.
Data Presentation
The following tables provide examples of quantitative data for antibody-based GLP-1R IHC, which can serve as a starting point for optimizing the ligand-based protocol.
Table 1: Recommended Primary Antibody Dilutions for GLP-1R IHC
| Antibody Name/Clone | Manufacturer | Host Species | Type | Recommended Dilution Range |
| NBP1-97308 | Novus Biologicals | Rabbit | Polyclonal | 1:200 - 1:400 |
| ab254352 | Abcam | Rabbit | Polyclonal | 1:200 - 1:400 |
| 3F52 | DSHB | Mouse | Monoclonal | Assay-dependent |
| A83537 | Antibodies.com | Goat | Polyclonal | 10 µg/ml (IF) |
Table 2: Key Protocol Parameters
| Parameter | Recommended Conditions | Notes |
| Fixation | 10% Neutral Buffered Formalin | Ensure adequate fixation time without over-fixation. |
| Antigen Retrieval | Heat-Induced (HIER) with Sodium Citrate Buffer (pH 6.0) | Optimal time and temperature may vary. |
| Blocking | 30-60 minutes with Normal Goat Serum or BSA | Crucial for reducing background staining.[6] |
| Primary Incubation | Overnight at 4°C | Promotes optimal binding.[6] |
| Detection | HRP-DAB (Chromogenic) or Fluorophore-conjugated secondary | Choice depends on experimental needs and available equipment. |
Troubleshooting
Common issues in IHC include high background and weak or no staining.[1]
High Background:
-
Cause: Inadequate blocking, excessive ligand concentration, or endogenous enzyme activity.
-
Solution: Optimize blocking conditions, titrate the primary ligand, and ensure proper quenching of endogenous enzymes.[1]
Weak or No Staining:
-
Cause: Improper tissue fixation, suboptimal antigen retrieval, inactive ligand, or low receptor expression.
-
Solution: Ensure proper fixation, test different antigen retrieval methods, verify ligand activity with a positive control, and consider signal amplification systems.[1]
Punctate Cytoplasmic Staining:
-
This may represent a true biological phenomenon, such as receptor internalization upon agonist binding.[7]
For further troubleshooting, it is important to ensure all reagents are fresh and properly stored, and that the protocol is followed meticulously.[8][9] The use of positive and negative control tissues is essential for validating results.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. benchchem.com [benchchem.com]
- 7. glucagon.com [glucagon.com]
- 8. documents.cap.org [documents.cap.org]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Note: Incretin Mimetic Activity Assay for GLP-1(7-36) Amide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal L-cells in response to nutrient intake. The biologically active form, GLP-1(7-36) amide, plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells[1][2][3][4]. Its mechanism of action is mediated through the GLP-1 receptor (GLP-1R), a Class B G-protein-coupled receptor (GPCR)[4][5][6]. Activation of GLP-1R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of insulin release[5][7]. This application note provides detailed protocols for assessing the incretin mimetic activity of GLP-1(7-36) amide acetate (B1210297) through in vitro and in vivo assays.
Key Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantitatively measures the activation of the GLP-1 receptor by assessing the intracellular accumulation of cAMP in a recombinant cell line.
Principle: GLP-1(7-36) amide acetate binds to the GLP-1R, activating the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the extent of receptor activation and can be quantified using a competitive immunoassay or a reporter gene assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP-1R).
-
Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
GLP-1(7-36) amide acetate standard.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or a luciferase reporter assay system with a cAMP response element (CRE))[8].
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of measuring the specific assay signal (e.g., luminescence or fluorescence).
Protocol:
-
Cell Seeding:
-
Culture HEK293-GLP-1R cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of GLP-1(7-36) amide acetate in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the compound in assay buffer to create a dose-response curve (e.g., from 1 pM to 1 µM).
-
-
Agonist Stimulation:
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of GLP-1(7-36) amide acetate.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GLP-1(7-36) amide acetate to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Principle: In the presence of elevated glucose, GLP-1(7-36) amide acetate enhances the insulin secretory response of pancreatic β-cells. This assay measures the amount of insulin released into the culture medium under low and high glucose conditions, with and without the test compound.
Materials:
-
Pancreatic β-cell line (e.g., NIT-1 or INS-1 832/13) or isolated rodent/human pancreatic islets[10][11].
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose)[10].
-
GLP-1(7-36) amide acetate.
-
Insulin ELISA kit.
-
24-well cell culture plates.
Protocol:
-
Cell Seeding and Culture:
-
Seed pancreatic β-cells into a 24-well plate and culture until they form a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the following solutions to the respective wells:
-
Low glucose (2.8 mM) KRBH (Basal).
-
High glucose (16.7 mM) KRBH.
-
High glucose (16.7 mM) KRBH + GLP-1(7-36) amide acetate (at various concentrations).
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Compare the insulin secretion in the presence of GLP-1(7-36) amide acetate to the high glucose control.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay evaluates the effect of GLP-1(7-36) amide acetate on glucose disposal in an animal model.
Materials:
-
Animal model (e.g., C57BL/6 mice or a diabetic mouse model like db/db mice).
-
GLP-1(7-36) amide acetate solution for injection (e.g., in sterile saline).
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals to the experimental conditions.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
Measure and record the baseline blood glucose level (t=0 min) from the tail vein.
-
-
Compound Administration:
-
Administer GLP-1(7-36) amide acetate or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Glucose Challenge:
-
At a specified time after compound administration (e.g., 15-30 minutes), administer a glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the GLP-1(7-36) amide acetate-treated group and the vehicle control group.
-
Data Presentation
Table 1: In Vitro cAMP Accumulation in HEK293-GLP-1R Cells
| Compound | EC50 (nM) | Maximum Response (% of Control) |
| GLP-1(7-36) amide acetate | 0.5 | 100 |
| Exendin-4 (Positive Control) | 0.8 | 98 |
| Vehicle (Negative Control) | N/A | 0 |
Table 2: In Vitro Glucose-Stimulated Insulin Secretion from INS-1 Cells
| Condition | Insulin Secretion (ng/mg protein) | Fold Increase over Basal |
| Low Glucose (2.8 mM) | 1.2 ± 0.2 | 1.0 |
| High Glucose (16.7 mM) | 5.8 ± 0.5 | 4.8 |
| High Glucose + GLP-1(7-36) amide acetate (10 nM) | 12.5 ± 1.1 | 10.4 |
| High Glucose + GLP-1(7-36) amide acetate (100 nM) | 18.2 ± 1.5 | 15.2 |
Table 3: In Vivo Oral Glucose Tolerance Test in Mice
| Treatment Group | Glucose AUC (0-120 min) (mg/dL * min) | % Reduction in AUC vs. Vehicle |
| Vehicle Control | 25000 ± 1500 | 0 |
| GLP-1(7-36) amide acetate (10 µg/kg) | 18000 ± 1200 | 28% |
| GLP-1(7-36) amide acetate (30 µg/kg) | 14000 ± 1000 | 44% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. GLP-1 receptor agonist protects glucose-stimulated insulin secretion in pancreatic β-cells against lipotoxicity via PPARδ/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GLP-1(7-36) Amide Acetate in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with multifaceted roles extending beyond its primary function in glucose homeostasis. Within the central nervous system (CNS), GLP-1 acts as a neuropeptide, engaging with widely expressed GLP-1 receptors (GLP-1R) in key brain regions like the hippocampus, cortex, and hypothalamus. The active form, GLP-1(7-36) amide, has demonstrated significant neurotrophic and neuroprotective properties, making it a molecule of high interest for neurological research and therapeutic development. Its activities include promoting neuronal survival, enhancing synaptic plasticity, inducing neurite outgrowth, and reducing neuroinflammation.[1][2]
These application notes provide a comprehensive guide to utilizing GLP-1(7-36) amide acetate (B1210297) in primary neuron cultures to investigate its neuroprotective and neurotrophic effects. Detailed protocols for primary neuron isolation, culture, and key functional assays are included.
Mechanism of Action & Signaling
Upon binding to its G protein-coupled receptor (GLP-1R) on the neuronal surface, GLP-1(7-36) amide initiates a cascade of intracellular signaling events. The primary pathways involved are the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), and the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3] These signaling cascades are central to the observed neuroprotective and neurotrophic outcomes, including the modulation of gene expression, inhibition of apoptosis, and promotion of cellular proliferation and differentiation.[4]
Figure 1: GLP-1 Receptor Signaling Pathway in Neurons.
Quantitative Data Summary
The following tables summarize effective concentrations and observed effects of GLP-1(7-36) amide and its analogs in neuronal models, as reported in scientific literature.
Table 1: Effective Concentrations of GLP-1(7-36) Amide in Neuronal Assays
| Cell Type / Model | Assay | Concentration Range | Observed Effect |
| Primary Hypothalamic POMC Neurons | Electrophysiology (Current Clamp) | 10 nM - 100 nM | Dose-dependent depolarization and increased action potential frequency. |
| Primary Hypothalamic NPY Neurons | Electrophysiology (Voltage Clamp) | 10 nM | Induced a substantial outward current, indicating inhibition. |
| Primary Hippocampal Neurons | Apoptosis Assay (Glutamate-induced) | 10 nM | Complete protection against glutamate-induced apoptosis. |
| Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Assay | 10 nM | Increased total neurite length and number of neurite joints.[5] |
| INS-1 Cells (Insulinoma Model) | Insulin (B600854) Secretion | 10⁻¹¹ M - 10⁻⁷ M | Dose-dependent effects on insulin secretion.[6] |
Table 2: Summary of Key Neurotrophic and Neuroprotective Effects
| Effect | Description |
| Neuroprotection | Protects primary cortical and hippocampal neurons from excitotoxicity induced by agents like glutamate (B1630785) and kainic acid.[7] |
| Anti-Apoptosis | Inhibits apoptotic pathways in neurons subjected to oxidative stress or toxic insults.[1] |
| Neurite Outgrowth | Promotes the extension and branching of axons and dendrites in various neuronal types, including cortical and DRG neurons.[5][7] |
| Synaptic Plasticity | Enhances mechanisms underlying learning and memory. GLP-1R knockout mice show deficits in these areas.[2] |
| Anti-Inflammatory | Reduces the activation of microglia and subsequent inflammatory responses in the brain. |
Experimental Protocols
The following protocols provide a framework for studying the effects of GLP-1(7-36) amide acetate on primary neurons.
Figure 2: General Experimental Workflow for GLP-1 Studies.
Protocol 1: Primary Hippocampal/Cortical Neuron Culture
This protocol is adapted from standard methods for isolating neurons from embryonic day 18 (E18) rat pups.[4][8][9]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Coating Solution: Poly-D-Lysine (0.1 mg/mL) and Laminin (B1169045) (20 µg/mL) in sterile water
-
Dissection Medium: Ice-cold HBSS or DMEM/F12
-
Digestion Solution: 0.125% Trypsin-EDTA or Papain (20 units/mL) with DNase I (100 µg/mL)
-
Plating Medium: Neurobasal Medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips
Procedure:
-
Plate Coating: At least 2 hours prior to dissection (or overnight), coat culture surfaces with Poly-D-Lysine solution for 1 hour at 37°C. Rinse three times with sterile water and allow to dry completely. If using, apply laminin solution for at least 2 hours at 37°C before plating cells.
-
Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect embryos and remove brains into ice-cold dissection medium. Under a dissecting microscope, isolate the cortices and/or hippocampi, removing the meninges.[4]
-
Digestion: Transfer the tissue to the digestion solution and incubate at 37°C for 15-25 minutes, gently inverting the tube every 5 minutes.[8]
-
Dissociation: Carefully remove the digestion solution and wash the tissue three times with warm Plating Medium to inhibit the enzyme. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.[9]
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated surfaces at a density of 5 x 10⁴ to 2 x 10⁵ cells/cm².
-
Culture: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere. After 24 hours, perform a half-medium change and continue to do so every 2-3 days. Neurons are typically ready for experimental use between 5 and 10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay using Glutamate Excitotoxicity
This assay evaluates the ability of GLP-1(7-36) amide to protect neurons from cell death induced by glutamate.[10][11]
Materials:
-
Mature primary neuron cultures (e.g., DIV 7-9)
-
GLP-1(7-36) amide acetate stock solution (1 mM in sterile water, store at -80°C)
-
L-Glutamic acid stock solution (100 mM in sterile water)
-
MTT Assay Kit
Procedure:
-
Pre-treatment: Prepare working solutions of GLP-1(7-36) amide in pre-warmed culture medium (e.g., 1 nM, 10 nM, 100 nM). Replace the existing medium in the neuron cultures with the GLP-1-containing medium or a vehicle control. Incubate for 24 hours.[10]
-
Excitotoxic Insult: Prepare a glutamate solution in culture medium to achieve a final concentration known to induce excitotoxicity (e.g., 100-250 µM).[12] Add this solution to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 4-24 hours).
-
Assess Viability (MTT Assay): After the glutamate incubation, assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.[13] a. Add 10 µL of MTT labeling reagent (5 mg/mL) to each well of a 96-well plate (containing 100 µL of medium). b. Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of the solubilization solution to each well. d. Incubate overnight at 37°C to fully dissolve the crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated, non-glutamate control group to determine the percentage of cell viability for each condition.
Protocol 3: Neurite Outgrowth Analysis
This protocol quantifies the effect of GLP-1(7-36) amide on the growth and branching of neurites.[14][15]
Materials:
-
Primary neuron cultures plated on coverslips at a lower density (e.g., 5 x 10⁴ cells/well in a 24-well plate)[16]
-
GLP-1(7-36) amide acetate
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-β-III Tubulin or Anti-MAP2
-
Secondary Antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Mounting Medium with DAPI
-
Fluorescence Microscope and Image Analysis Software (e.g., ImageJ with NeuronJ plugin)[15]
Procedure:
-
Treatment: Two hours after initial plating, replace the medium with fresh medium containing various concentrations of GLP-1(7-36) amide (e.g., 0.1 nM to 100 nM) or a vehicle control.[16] Culture for 48-72 hours.
-
Immunocytochemistry: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize with 0.25% Triton X-100 for 10 minutes. d. Wash three times with PBS. e. Block with 5% BSA for 1 hour. f. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescent secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS. j. Mount coverslips onto slides using mounting medium with DAPI.
-
Imaging & Analysis: a. Acquire images of randomly selected fields using a fluorescence microscope. b. Open images in ImageJ/Fiji and use the NeuronJ plugin to trace the neurites of individual, isolated neurons.[15] c. Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
Data Analysis: Compare the quantified neurite parameters between control and GLP-1-treated groups using appropriate statistical tests.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. The effect of glucagon-like peptide-1 and glucose dependent insulinotropic polypeptide receptor agonists on neurogenesis, differentiation, and plasticity (Neuro-GDP): potential mechanistically informed therapeutics in the treatment and prevention of mental disorders | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. The Neurotrophic Function of Glucagon-Like Peptide-1 Promotes Human Neuroblastoma Differentiation via the PI3K-AKT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Liraglutide Promotes Cortical Neurite Outgrowth via the MEK–ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. innoprot.com [innoprot.com]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. | Semantic Scholar [semanticscholar.org]
- 15. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary Culture of Cortical Neurons [bio-protocol.org]
Troubleshooting & Optimization
GLP-1(7-36) amide acetate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GLP-1(7-36) amide acetate (B1210297). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized GLP-1(7-36) amide acetate?
A1: For long-term storage, lyophilized GLP-1(7-36) amide acetate powder should be stored at -20°C.[1][2][3] Some suppliers suggest that it can be stored for up to 3 years at this temperature in powder form.[4] For short-term storage, 0-5°C is also acceptable for up to 6 months.[1] While stability testing has shown the product can be shipped at room temperature, consistent long-term storage at elevated temperatures is not recommended.[4]
Q2: What is the recommended procedure for reconstituting GLP-1(7-36) amide acetate?
A2: It is recommended to reconstitute GLP-1(7-36) amide acetate in sterile, distilled water or a buffer appropriate for your experiment.[1][5] Gently swirl the vial to dissolve the powder; do not shake vigorously as this can promote aggregation. For detailed instructions, please refer to the Experimental Protocols section.
Q3: How should I store the reconstituted GLP-1(7-36) amide acetate solution?
A3: After reconstitution, the solution should be used as fresh as possible. For short-term storage, keep the solution at 4°C for up to 5 days.[1] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][5]
Q4: What are the main causes of GLP-1(7-36) amide instability?
A4: The primary stability concerns for GLP-1(7-36) amide are:
-
Physical Instability (Aggregation): The peptide has a propensity to self-associate and form aggregates, oligomers, and fibrils. This process is influenced by factors such as pH, temperature, peptide concentration, and agitation.
-
Chemical Instability (Degradation): The peptide is susceptible to enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase 24.11 (NEP 24.11).[6] DPP-IV cleaves the N-terminal dipeptide, resulting in the inactive metabolite GLP-1(9-36) amide.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with GLP-1(7-36) amide acetate.
Issue 1: Precipitate or cloudiness observed in the reconstituted solution.
-
Possible Cause: Peptide aggregation. GLP-1(7-36) amide has a known tendency to aggregate, especially at certain pH values and concentrations.
-
Troubleshooting Steps:
-
Verify Reconstitution Protocol: Ensure the peptide was reconstituted in a recommended buffer and that the solution was not shaken vigorously.
-
Adjust pH: Aggregation of GLP-1 is highly pH-dependent. At pH values below 7, GLP-1 can exhibit an inverse concentration dependence on fibrillation, meaning it may aggregate more rapidly at lower concentrations. Above pH 8, it tends to follow a more typical nucleation-dependent aggregation pattern. Consider adjusting the pH of your buffer if possible for your experimental design.
-
Filter the Solution: If permissible for your application, you may be able to remove aggregates by filtering the solution through a 0.22 µm filter. However, be aware that this may also reduce the concentration of the monomeric, active peptide.
-
Optimize Concentration: If you are observing precipitation at high concentrations, try working with a lower concentration of the peptide.
-
Issue 2: Loss of biological activity in my experiment.
-
Possible Cause 1: Enzymatic degradation of the peptide.
-
Troubleshooting Steps:
-
Use a DPP-IV Inhibitor: If your experimental system (e.g., cell culture media containing serum, plasma samples) contains proteases like DPP-IV, the peptide can be rapidly degraded. The in vivo half-life of GLP-1(7-36) amide is very short, around 2 minutes, due to this enzymatic activity.[7][8] Adding a DPP-IV inhibitor to your samples can prevent this degradation.
-
Minimize Incubation Time: Reduce the time the peptide is exposed to potential enzymatic activity.
-
Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.
-
-
Possible Cause 2: Peptide aggregation. Aggregated forms of the peptide may have reduced or no biological activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Use freshly prepared solutions of GLP-1(7-36) amide for each experiment to minimize the formation of aggregates over time.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot reconstituted peptide into single-use vials to prevent degradation and aggregation caused by repeated freezing and thawing.[5]
-
Characterize Your Peptide Stock: If you suspect aggregation, you can analyze your peptide solution using techniques like Size Exclusion Chromatography (SEC) to detect the presence of oligomers and aggregates.
-
Quantitative Stability Data
The stability of GLP-1(7-36) amide in solution is highly dependent on the storage conditions. The following tables summarize the available data.
Table 1: Stability of Reconstituted GLP-1(7-36) Amide
| Storage Temperature | Duration | Stability Notes |
| 4°C | Up to 5 days | Suitable for short-term storage.[1] |
| -20°C | Up to 3 months | Recommended for longer-term storage of aliquots.[1] |
Table 2: Factors Influencing GLP-1(7-36) Amide Aggregation Kinetics
| Factor | Condition | Effect on Aggregation |
| pH | Below pH 7 | Inverse concentration dependence; may aggregate faster at lower concentrations. |
| Above pH 8 | Follows typical nucleation-polymerization kinetics; aggregation increases with concentration. | |
| Concentration | Varies with pH | See above. |
| Temperature | Increased Temperature | Generally accelerates aggregation kinetics. |
| Agitation | Shaking/Vigorous Mixing | Can promote aggregation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GLP-1(7-36) Amide Acetate
-
Bring the vial of lyophilized peptide to room temperature before opening.
-
Add the desired volume of sterile, high-purity water or an appropriate sterile buffer (e.g., PBS, pH 7.4). Common buffers include phosphate (B84403) and Tris-based buffers.
-
Gently swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C.
Protocol 2: Minimizing Degradation in Cell Culture Experiments
-
Prepare the cell culture medium for your experiment.
-
If the medium contains serum or other sources of proteases, add a DPP-IV inhibitor to the final concentration recommended by the manufacturer.
-
Thaw a single-use aliquot of the reconstituted GLP-1(7-36) amide solution on ice.
-
Dilute the peptide stock to the desired final concentration in the cell culture medium containing the DPP-IV inhibitor immediately before adding it to the cells.
-
Minimize the duration of the experiment where possible to reduce the chance of degradation over time.
Visualizations
Caption: Enzymatic degradation pathway of GLP-1(7-36) amide.
Caption: Recommended experimental workflow for GLP-1(7-36) amide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. scispace.com [scispace.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GLP-1(7-36) Amide Acetate for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for optimizing GLP-1(7-36) amide acetate (B1210297) concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for GLP-1(7-36) amide acetate in a cell-based assay?
A1: The optimal concentration of GLP-1(7-36) amide acetate can vary significantly depending on the cell type, the specific assay, and the expression level of the GLP-1 receptor. For initial experiments, a common approach is to perform a dose-response curve. A suggested 7-point treatment series with serial 4-fold dilutions can provide a comprehensive dose-response, with concentrations such as 50.0, 10.0, 2.00, 0.400, 0.0800, 0.0160, and 0.00320 nM.[1] For some applications like stimulating phosphatidylcholine secretion in rat type II pneumocytes, a concentration range of 1 nM to 100 nM has been shown to be effective, with a half-maximal response at 10 nM.[2]
Q2: How can I prevent the degradation of GLP-1(7-36) amide acetate in my cell culture medium?
A2: GLP-1(7-36) amide is rapidly cleaved and inactivated by the enzyme dipeptidyl peptidase IV (DPP-IV), which is present in serum and on the surface of many cell types.[3] To prevent degradation, it is crucial to add a DPP-IV inhibitor to your samples immediately. Additionally, a general protease inhibitor like Aprotinin can be included to avoid cleavage by other proteases.[3] For sample collection, it is recommended to keep samples on ice or at 4°C prior to use.[3] If samples are to be stored for later use, they should be aliquoted and stored at <-70°C to avoid repeated freeze-thaw cycles.[3]
Q3: What are the key steps in a typical GLP-1 cell-based assay protocol?
A3: A general workflow for a cell-based GLP-1 assay involves cell seeding, preparation of treatment media, incubation, and signal detection. For reporter assays, cells are typically seeded in a 96-well plate and incubated overnight.[1] The following day, the culture medium is replaced with treatment media containing varying concentrations of GLP-1(7-36) amide acetate.[1] After a specified incubation period (e.g., 6 hours), the treatment media is removed, and a detection reagent, such as a luciferase substrate, is added to measure the cellular response.[1] For sandwich immunoassays, the process involves coating a plate with a capture antibody, adding samples containing GLP-1, followed by a detection antibody, and finally a read buffer before analysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal | Degradation of GLP-1: The peptide may have been degraded by proteases like DPP-IV.[3] | Add a DPP-IV inhibitor and a general protease inhibitor (e.g., Aprotinin) to your assay medium and samples.[3] Ensure proper sample handling and storage (on ice or at -70°C).[3] |
| Sub-optimal concentration: The concentration of GLP-1(7-36) amide acetate may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for your specific cell line and assay. | |
| Low receptor expression: The cell line used may not express a sufficient number of GLP-1 receptors. | Use a cell line known to express the GLP-1 receptor or a cell line that has been engineered to overexpress the human GLP-1 receptor. | |
| High background signal | Non-specific binding: Components in the assay medium or the peptide itself may be binding non-specifically. | Include appropriate controls, such as a well with no cells or a well with cells but no GLP-1. Consider using a blocking agent if applicable to the assay format. |
| Contamination: Bacterial or fungal contamination can interfere with the assay readout. | Ensure aseptic techniques are followed during cell culture and the assay procedure. Regularly check for contamination. | |
| Poor reproducibility | Inconsistent cell number: Variation in the number of cells seeded per well can lead to variable results. | Use a consistent cell seeding density and ensure even cell distribution in the wells. Perform a cell viability or proliferation assay to confirm consistent cell numbers. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations and volumes. | Calibrate pipettes regularly and use proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting variability. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the plate for experimental samples or fill them with a buffer to minimize evaporation. |
Experimental Protocols & Data
Dose-Response Concentration Series
For determining the optimal concentration of GLP-1(7-36) amide acetate, a 7-point dose-response curve is recommended.
| Concentration (nM) |
| 50.0 |
| 10.0 |
| 2.00 |
| 0.400 |
| 0.0800 |
| 0.0160 |
| 0.00320 |
| This table provides a suggested starting range for a dose-response experiment.[1] |
EC50 and IC50 Values for GLP-1 Analogs
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) for various GLP-1 analogs from a study using CHOK1 cells expressing the human GLP-1 receptor.[4]
| Compound | GLP-1 Binding Affinity (IC50, nM) | Functional Activity (EC50, pM) |
| GLP-1(7–37)-NH2 | 2 | 6 |
| [Gly8]GLP-1(7–37)-NH2 | 3 | 14 |
| c[Glu18-Lys22][Gly8]GLP-1(7–37)-NH2 | 4 | 6 |
| c[Glu22-Lys26][Gly8]GLP-1(7–37)-NH2 | 2 | 10 |
| c[Glu23-Lys27][Gly8]GLP-1(7–37)-NH2 | 2 | 8 |
Visualizations
GLP-1 Signaling Pathway
Caption: Canonical GLP-1 receptor signaling pathway.
Experimental Workflow for a GLP-1 Reporter Assay
Caption: A typical workflow for a GLP-1 receptor reporter assay.[1]
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in GLP-1 assays.
References
Troubleshooting low signal in GLP-1(7-36) amide acetate ELISA
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during GLP-1(7-36) amide acetate (B1210297) ELISA experiments, with a primary focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my GLP-1(7-36) amide acetate ELISA?
A weak or absent signal can stem from several factors throughout the experimental workflow. The most frequent causes include errors in reagent preparation or storage, suboptimal incubation times or temperatures, and improper plate washing.[1][2] It is also crucial to ensure that all reagents were added in the correct order as specified by the kit protocol.[2][3]
Q2: How critical is the storage and handling of the GLP-1(7-36) amide acetate standard and antibodies?
Proper storage and handling are critical for maintaining the integrity and activity of the peptide standard and antibodies. The GLP-1(7-36) amide acetate peptide is typically stored at -20°C or below.[4][5] Repeated freeze-thaw cycles should be avoided by aliquoting the standard after reconstitution.[6] Similarly, antibodies should be stored according to the manufacturer's instructions, usually at 2-8°C for short-term and -20°C for long-term storage.[1] Allowing reagents to reach room temperature before use is also essential for optimal performance.[3]
Q3: Can the sample collection and preparation method affect the ELISA results?
Yes, the method of sample collection and preparation can significantly impact the measured levels of active GLP-1(7-36) amide. GLP-1 is rapidly degraded in vivo by the enzyme dipeptidyl peptidase IV (DPP-IV).[7][8] Therefore, it is recommended to collect blood samples in tubes containing a DPP-4 inhibitor and to keep the samples on ice.[8][9] Plasma is the recommended sample type for many commercial kits.[8][9] Samples with hemolysis or high lipid content may also interfere with the assay.[6][8]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of low signal in your GLP-1(7-36) amide acetate ELISA.
Problem: The standard curve is flat or the overall signal is very low.
A low or absent signal across the entire plate, including the standards, points to a systemic issue with the assay setup or reagents. Follow these troubleshooting steps to identify the potential cause.
Step 1: Verify Reagent Preparation and Addition
Incorrect reagent preparation or procedural errors are a common source of low signal.
Potential Causes:
-
Omission of a key reagent: Forgetting to add the primary antibody, detection antibody, or substrate.[2]
-
Incorrect reagent dilution: Errors in calculating and preparing the dilutions for the standard, antibodies, or other reagents.[1][3]
-
Improper reagent storage: Using expired reagents or reagents that have been stored incorrectly.[1]
-
Reagents not at room temperature: Adding cold reagents to the plate can slow down the reaction kinetics.[3]
-
Incorrect order of reagent addition: Not following the protocol's specified order for adding samples, antibodies, and other solutions.[2]
Solutions and Experimental Protocols:
-
Review the Protocol: Carefully re-read the entire ELISA kit protocol to ensure all steps were followed correctly and in the proper sequence.
-
Check Reagent Logs: Verify the expiration dates of all kit components.[1]
-
Prepare Fresh Reagents: If there is any doubt about the preparation of a reagent, prepare it fresh according to the protocol's instructions. Pay close attention to the specified diluents.
-
Protocol for Reagent Equilibration:
-
Remove all required reagents from storage at least 30-60 minutes before starting the assay.
-
Allow them to sit on the benchtop to equilibrate to room temperature (20-25°C).
-
Gently mix all solutions by inverting or swirling before use. Avoid vigorous shaking that could denature antibodies.
-
Step 2: Optimize Incubation Times and Temperatures
Insufficient incubation can lead to incomplete binding and a subsequent low signal.
Potential Causes:
-
Incubation times are too short: The binding reactions between the capture antibody, GLP-1, and the detection antibody did not reach completion.[3]
-
Incorrect incubation temperature: Performing incubations at a temperature lower than recommended can decrease the reaction rate.[2]
Solutions and Experimental Protocols:
-
Adhere to Protocol Times: Strictly follow the incubation times specified in the kit manual.[1]
-
Increase Incubation Time: If the signal is consistently low, consider increasing the incubation time for the sample and/or antibody steps. An overnight incubation at 4°C for the primary antibody can sometimes enhance the signal.
-
Ensure Temperature Control: Use a calibrated incubator to maintain the correct temperature during incubation steps. Avoid stacking plates, as this can lead to uneven temperature distribution.[2]
Table 1: Effect of Incubation Time on Signal Output (Hypothetical Data)
| GLP-1 Conc. (pmol/L) | 1-Hour Incubation (OD 450nm) | 2-Hour Incubation (OD 450nm) | Overnight Incubation at 4°C (OD 450nm) |
| 0 | 0.051 | 0.055 | 0.062 |
| 5 | 0.123 | 0.254 | 0.388 |
| 20 | 0.356 | 0.715 | 1.102 |
| 80 | 0.989 | 1.897 | 2.543 |
This table illustrates how increasing the incubation period can lead to a significant increase in the optical density (OD) readings, thereby improving the assay's dynamic range.
Step 3: Evaluate Plate Washing Technique
Inadequate or excessive washing can both negatively impact the signal.
Potential Causes:
-
Insufficient washing: High background noise can mask a weak signal.
-
Excessive washing: Overly aggressive washing can lead to the removal of bound antibodies and antigen, thus reducing the signal.[6]
-
Well drying: Allowing the wells to dry out at any point during the assay can denature the immobilized proteins.[3]
-
Clogged washer ports: An automated plate washer with clogged ports can lead to inconsistent washing across the plate.[2]
Solutions and Experimental Protocols:
-
Standardized Washing Protocol:
-
Ensure all wells are completely filled with wash buffer during each wash step.
-
After the final wash, invert the plate and firmly tap it on a clean paper towel to remove any residual buffer.[9]
-
Do not let the plate sit for extended periods between washes and the addition of the next reagent.
-
-
Optimize Wash Steps: If high background is suspected, increase the number of washes or the soak time for each wash.[3] Conversely, if the signal is weak, ensure the washing is not overly vigorous.
-
Automated Washer Maintenance: Regularly check and clean the ports of the automated plate washer to ensure proper function.
Step 4: Assess Antibody and Substrate Activity
The activity of the antibodies and the substrate are paramount for a strong signal.
Potential Causes:
-
Low antibody concentration: The concentration of the capture or detection antibody may be too low for effective binding.
-
Inactive enzyme conjugate: The enzyme (e.g., HRP) conjugated to the detection antibody may have lost its activity.
-
Substrate issues: The substrate may be expired, contaminated, or improperly prepared.[2] Sodium azide, a common preservative, can inhibit HRP activity.[2]
Solutions and Experimental Protocols:
-
Antibody Titration: If developing your own assay, perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies. For commercial kits, ensure the dilutions were made correctly.
-
Substrate Activity Check:
-
To test the substrate and enzyme conjugate, add a small amount of the diluted detection antibody (with HRP) to a well.
-
Add the substrate and observe if a color change occurs. A lack of color change indicates a problem with either the enzyme or the substrate.
-
-
Use Fresh Substrate: Always prepare the substrate solution immediately before use and protect it from light.[6]
Table 2: Impact of Detection Antibody Concentration on Signal (Hypothetical Data)
| GLP-1 Conc. (pmol/L) | 1:5,000 Ab Dilution (OD 450nm) | 1:10,000 Ab Dilution (OD 450nm) | 1:20,000 Ab Dilution (OD 450nm) |
| 0 | 0.152 | 0.081 | 0.053 |
| 10 | 0.876 | 0.459 | 0.221 |
| 50 | 2.103 | 1.154 | 0.602 |
| 200 | 2.899 | 2.432 | 1.357 |
This table demonstrates that a higher concentration (lower dilution factor) of the detection antibody generally results in a stronger signal. However, it can also lead to a higher background (signal at 0 pmol/L). The optimal concentration provides a good signal-to-noise ratio.
Visual Guides
Caption: Standard workflow for a GLP-1(7-36) amide acetate sandwich ELISA.
Caption: Troubleshooting flowchart for low signal in GLP-1 ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MedChemExpress GLP-1(7-36), amide acetate 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
GLP-1(7-36) amide acetate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of GLP-1(7-36) amide acetate (B1210297). Here you will find frequently asked questions and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1(7-36) amide acetate and why is its solubility a common issue?
A1: GLP-1(7-36) amide is a 30-amino acid incretin (B1656795) hormone that potentiates glucose-induced insulin (B600854) secretion.[1] It is a valuable tool for research in diabetes and obesity.[2] However, like many peptides, GLP-1(7-36) amide is prone to physical instability, including aggregation and poor solubility.[1] This can be attributed to a conformational change from its soluble alpha-helix structure to an insoluble beta-sheet structure, which is often triggered by factors like pH, storage conditions, and handling procedures.[3]
Q2: What are the recommended initial solvents for reconstituting GLP-1(7-36) amide acetate?
A2: For initial reconstitution, sterile, distilled water is often the first choice. However, solubility in neutral aqueous solutions can be limited.[4] Technical datasheets suggest that solubility can be achieved in water at concentrations up to 5 mg/mL, though this may require sonication.[5] For higher concentrations, DMSO is a reliable solvent, with solubility being ≥ 50 mg/mL.[5]
Q3: My peptide powder is not dissolving in my neutral aqueous buffer. What should I do?
A3: If you encounter insolubility in a neutral buffer (pH 7.4), this may indicate the presence of the less soluble form of the peptide.[3][4] The recommended solution is to use a pH adjustment method. Briefly, dissolving the peptide in an aqueous alkaline solution (e.g., pH 10.5-12.5) can convert the insoluble form into a soluble one, after which the solution can be carefully neutralized to the desired pH for your experiment.[4] It is crucial to neutralize the solution within about thirty minutes to prevent degradation.[4]
Q4: How does pH specifically affect the solubility and stability of GLP-1(7-36) amide?
A4: The pH of the solution is a critical factor. GLP-1 analogues are most soluble at an alkaline pH.[4] Studies show that adjusting the pH to between 10.5 and 12.5 can effectively dissolve the insoluble form.[4] The solution can then be neutralized to a pH between 7.0 and 9.0.[4] However, prolonged exposure to high alkalinity can accelerate degradation pathways like racemization, so this procedure must be performed swiftly.[4] During purification via chromatography, an alkaline mobile phase (e.g., pH 8.5) is sometimes used to prevent aggregation.[4]
Q5: What are the visual signs of peptide aggregation, and how can it be prevented?
A5: Peptide aggregation can manifest as cloudiness, precipitation, or the formation of a gel-like substance in the solution.[6] When heated, a 1 mg/ml solution of GLP-1 in a neutral buffer may appear clear, but it can turn cloudy as it cools, which is associated with the formation of alpha-helices that can lead to aggregation.[6] To prevent aggregation, store the peptide under recommended conditions (-20°C for lyophilized powder), avoid repeated freeze-thaw cycles of stock solutions, and minimize agitation or vortexing during reconstitution.[7][8]
Q6: What are the best practices for storing lyophilized and reconstituted GLP-1(7-36) amide acetate?
A6:
-
Lyophilized Powder: The lyophilized peptide should be stored at -20°C for long-term stability, where it can be stable for ≥ 4 years.[7]
-
Reconstituted Solutions: Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[8]
Solubility Data Summary
The solubility of GLP-1(7-36) amide can vary based on its form (e.g., acetate vs. TFA salt) and the specific vendor. The data below is a general guide.
| Solvent | Concentration | Remarks |
| Water | ~1 mg/mL | Defined as "soluble" at pH 7.4.[3][4] |
| Water | 5 mg/mL | May require sonication.[5] |
| DMSO | ≥ 50 mg/mL | Dimethyl sulfoxide.[5] |
| Aqueous Alkaline Solution (pH 10.5-12.5) | Not specified | Used to dissolve the "insoluble" form (solubility ≤0.5 mg/mL at pH 7.4).[4] |
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of GLP-1(7-36) amide acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lyophilized powder does not dissolve in neutral aqueous buffer. | The peptide may be in its less soluble, aggregated, or beta-sheet conformation.[3] | Use the pH adjustment protocol. Dissolve the peptide in a small amount of aqueous alkaline solution (pH 10.5-12.5) and then carefully neutralize with an acidic solution (e.g., dilute HCl or acetic acid) to your target pH.[4] Alternatively, reconstitute in an organic solvent like DMSO first, then dilute into your aqueous buffer. |
| Precipitate forms after dissolving the peptide or upon storage. | The peptide is aggregating over time. This can be due to suboptimal pH, high concentration, temperature changes, or agitation.[1][4] | Ensure the final pH of the solution is optimal for solubility (slightly alkaline may be better than neutral). Store aliquots at -80°C. When thawing, do so slowly and avoid vortexing. Consider adding excipients like lipid-based carriers for long-term studies.[9] |
| Inconsistent or lower-than-expected bioactivity in experiments. | Loss of active peptide due to aggregation, adsorption to surfaces, or enzymatic degradation. The insoluble form has little to no agonist activity.[3] | Confirm solubility before each experiment; centrifuge the vial briefly and check for any pellet. Use low-protein-binding tubes and pipette tips. If working with biological fluids, add a DPP-IV inhibitor to prevent N-terminal degradation of the peptide.[10][11] |
Experimental Protocols
Protocol 1: Standard Reconstitution in an Aqueous Buffer
-
Bring the vial of lyophilized GLP-1(7-36) amide acetate to room temperature before opening.
-
Calculate the volume of sterile, cold buffer (e.g., PBS, pH 7.4) required to achieve the desired concentration.
-
Add the calculated volume of buffer to the vial.
-
Gently swirl or roll the vial to dissolve the contents. Do not vortex or shake vigorously.
-
If dissolution is slow, the vial can be sonicated for a short period in a water bath.
-
Once dissolved, the solution should be clear. If cloudiness persists, proceed to Protocol 2.
-
For storage, create single-use aliquots and store them at -80°C.
Protocol 2: Solubilization of Insoluble Peptide via pH Adjustment
-
Bring the vial of lyophilized peptide to room temperature.
-
Add a small volume of a sterile, aqueous alkaline solution (e.g., pH 11.0, prepared with NaOH) to the vial.
-
Gently swirl until the peptide is fully dissolved. The solution should become clear.
-
Immediately and carefully, add a dilute acidic solution (e.g., 0.1M HCl or acetic acid) dropwise while monitoring the pH to neutralize the solution to your desired experimental pH (e.g., 7.4 - 8.5).
-
This procedure should be completed within 30 minutes to minimize the risk of peptide degradation.[4]
-
Bring the solution to the final desired volume with your experimental buffer.
-
Use the freshly prepared solution immediately or prepare aliquots for frozen storage.
Visualizations
Caption: GLP-1(7-36) amide signaling pathway in pancreatic β-cells.
Caption: Troubleshooting workflow for GLP-1(7-36) amide solubility issues.
References
- 1. Glucagon-like peptide-1 (7-36) amide - Creative Peptides [creative-peptides.com]
- 2. GLP-1(7-36), amide acetate - Immunomart [immunomart.com]
- 3. WO2019120480A1 - Solubility of glp-1 peptide - Google Patents [patents.google.com]
- 4. millennialscientific.com [millennialscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extending residence time and stability of peptides by Protected Graft Copolymer (PGC) excipient: GLP-1 example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mesoscale.com [mesoscale.com]
Technical Support Center: Enhancing the In Vivo Half-Life of GLP-1(7-36) Amide Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the in vivo half-life of GLP-1(7-36) amide acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the therapeutic use of native GLP-1(7-36) amide?
The primary limitation of native GLP-1(7-36) amide is its extremely short in vivo half-life, which is approximately 1-2 minutes.[1][2] This rapid clearance is primarily due to two factors: enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase 24.11 (NEP 24.11), and rapid renal filtration due to its small molecular size.[3][4] DPP-IV cleaves the peptide at the Ala8-Glu9 position, resulting in a metabolite with significantly reduced receptor binding affinity and biological activity.[3]
Q2: What are the main strategies to extend the half-life of GLP-1 analogs?
Several strategies have been successfully employed to prolong the in vivo half-life of GLP-1 analogs:
-
Amino Acid Substitution: Modifying the amino acid sequence, particularly at the DPP-IV cleavage site (position 8), to confer resistance to enzymatic degradation.[3][5]
-
Fatty Acid Acylation (Lipidation): Attaching a fatty acid chain to the GLP-1 peptide. This modification promotes binding to serum albumin, which acts as a circulating reservoir, thereby reducing renal clearance and protecting against enzymatic degradation.[6][7]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the GLP-1 molecule. This increases the hydrodynamic radius of the peptide, which limits its renal filtration and can also shield it from proteolytic enzymes.[5][8]
-
Fusion to Large Proteins: Genetically fusing the GLP-1 analog to a large carrier protein such as human serum albumin (HSA) or the Fc fragment of an immunoglobulin (IgG).[9][10][11] This significantly increases the size of the molecule, drastically reducing renal clearance.
-
Depot Formulations: Developing formulations that create a subcutaneous depot upon injection, from which the GLP-1 analog is slowly released into circulation.[12]
Q3: How do different half-life extension strategies compare in terms of efficacy?
The efficacy of each strategy varies, with significant improvements in half-life observed for many modified GLP-1 analogs. The following table summarizes the half-life of native GLP-1 and several modified analogs.
| Compound | Modification Strategy | Half-life | Dosing Frequency |
| Native GLP-1(7-36) amide | None | ~1-2 minutes[1][2] | N/A (Continuous infusion) |
| Liraglutide | Fatty Acid Acylation (C16) | ~13 hours[1][13] | Once-daily[1] |
| Semaglutide | Fatty Acid Acylation (C18 with linker) & Amino Acid Substitution | ~165 hours[1] | Once-weekly[1] |
| Albiglutide | Fusion to Human Serum Albumin | ~5 days[13] | Once-weekly |
| GLP-1-HL-ABD | Fusion to Albumin Binding Domain | ~44 hours (in mice)[10][14] | N/A |
| GLP-1-(7-36)-amide-Q23-PEG 20 kDa | PEGylation (20 kDa PEG) | ~12 hours (in rats)[8] | N/A |
Troubleshooting Guides
Scenario 1: Low Potency of Acylated GLP-1 Analog
Question: My newly synthesized fatty acid-acylated GLP-1 analog shows a significantly longer half-life in vivo, but its biological potency (e.g., in a receptor binding or cAMP production assay) is much lower than expected. What could be the cause?
Possible Causes and Solutions:
-
Steric Hindrance: The position and length of the attached fatty acid chain might be sterically hindering the interaction of the GLP-1 analog with its receptor.
-
Troubleshooting Step: Synthesize a series of analogs with the acyl chain attached at different lysine (B10760008) residues, preferably in the C-terminal region, which is less critical for receptor binding.[6] Experiment with different linker lengths and compositions between the peptide and the fatty acid to optimize the distance and flexibility.
-
-
Improper Folding: The lipophilic fatty acid chain could be inducing aggregation or improper folding of the peptide, masking the receptor-binding domain.
-
Troubleshooting Step: Characterize the aggregation state of your analog using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Test different formulation buffers with varying pH, ionic strength, or excipients to minimize aggregation.
-
-
Reduced Receptor Binding Affinity: The modification may have directly altered the conformation of the N-terminal region, which is crucial for receptor activation.
-
Troubleshooting Step: Perform competitive receptor binding assays to quantify the binding affinity (IC50) of your analog compared to the unmodified peptide. If affinity is significantly reduced, reconsider the acylation site and linker strategy.
-
Scenario 2: Variability in Pharmacokinetic (PK) Profile of PEGylated GLP-1
Question: I am observing high batch-to-batch variability in the in vivo half-life of my PEGylated GLP-1 analog. What are the potential reasons?
Possible Causes and Solutions:
-
Heterogeneity of PEGylation: The PEGylation reaction may be non-specific, resulting in a mixture of mono-, di-, and multi-PEGylated species, as well as positional isomers. These different species will have different pharmacokinetic properties.
-
Troubleshooting Step: Optimize the PEGylation reaction conditions (e.g., pH, molar ratio of PEG to peptide, reaction time) to favor mono-PEGylation at a specific site.[15] Use a site-specific conjugation chemistry, such as enzymatic modification or introduction of a unique cysteine residue for thiol-maleimide coupling.[16]
-
-
Incomplete Purification: The purification method may not be adequately separating the different PEGylated forms from each other and from the unreacted peptide.
-
Troubleshooting Step: Employ high-resolution purification techniques like ion-exchange chromatography (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired mono-PEGylated species.[16] Characterize the purity and homogeneity of each batch using methods like SDS-PAGE, SEC-HPLC, and mass spectrometry.
-
-
Instability of the Linkage: The chemical linker used to attach the PEG chain to the peptide might be unstable in vivo, leading to premature cleavage of the PEG moiety.
-
Troubleshooting Step: Select a stable linker chemistry. For example, amide bonds formed through NHS-ester reactions or thioether bonds from maleimide-thiol reactions are generally stable.[17]
-
Scenario 3: Low Expression or Poor Stability of a GLP-1 Fusion Protein
Question: I am trying to express a recombinant GLP-1 fusion protein (e.g., with albumin or an Fc domain), but the expression yield is very low, and the purified protein is prone to degradation. What can I do?
Possible Causes and Solutions:
-
Codon Usage: The DNA sequence encoding the fusion protein may not be optimized for the expression host (e.g., E. coli, CHO cells), leading to inefficient translation.
-
Troubleshooting Step: Optimize the codon usage of your gene for the chosen expression system. Many commercial services are available for gene synthesis with codon optimization.
-
-
Proteolytic Cleavage: The linker region between GLP-1 and the fusion partner might be susceptible to cleavage by host cell proteases during expression and purification.
-
Troubleshooting Step: Design a linker that is resistant to proteolysis. Rigid helical linkers or glycine-serine-rich flexible linkers are often used.[10] Consider using a protease-deficient expression host.
-
-
Misfolding and Aggregation: The fusion protein may be misfolding, leading to the formation of inclusion bodies (in bacterial expression) or degradation.
-
Troubleshooting Step: Optimize expression conditions such as temperature, induction time, and inducer concentration. Co-express molecular chaperones to assist in proper folding. For purification from inclusion bodies, develop an effective refolding protocol. Test different purification buffers and additives (e.g., arginine, glycerol) to improve protein stability.
-
Experimental Protocols
1. Site-Specific Enzymatic PEGylation of GLP-1(7-36) amide at Gln23
This protocol is based on the use of transglutaminase, which catalyzes the formation of a covalent bond between the gamma-carboxamide group of a glutamine residue and the primary amine of a PEG molecule.
-
Materials:
-
GLP-1(7-36) amide
-
Monomethoxy-polyethylene glycol-amine (mPEG-NH2) of desired molecular weight (e.g., 20 kDa)
-
Microbial transglutaminase
-
Potassium dihydrogen phosphate (B84403) buffer (20 mM, pH 7.4)
-
Reaction vessels
-
Agitator/shaker
-
RP-HPLC system for purification and analysis
-
-
Procedure:
-
Dissolve GLP-1-(7-36)-amide in 20 mM potassium dihydrogen phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[15]
-
Add mPEG-NH2 to the peptide solution to achieve a 20:1 molar ratio of mPEG-NH2 to GLP-1.[15]
-
Initiate the reaction by adding microbial transglutaminase to a final concentration of 0.25 U/mL.[15]
-
Incubate the reaction mixture at room temperature for 16 hours with mild agitation.[15]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Purify the mono-PEGylated GLP-1-(7-36)-amide-Q23-PEG from the reaction mixture using preparative RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the covalent attachment of a single PEG molecule and by analytical RP-HPLC to assess purity.
-
2. Fatty Acid Acylation of a GLP-1 Analog via a Lysine Residue
This protocol describes a general approach for acylating a GLP-1 analog at a specific lysine residue using an activated fatty acid derivative.
-
Materials:
-
GLP-1 analog with a single accessible lysine residue for acylation.
-
Fatty acid (e.g., palmitic acid) activated as an N-hydroxysuccinimide (NHS) ester.
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO).
-
Aqueous buffer (e.g., Sodium bicarbonate buffer, pH 8.5).
-
RP-HPLC system for purification.
-
-
Procedure:
-
Dissolve the GLP-1 analog in the aqueous buffer.
-
Dissolve the fatty acid-NHS ester in a minimal amount of the aprotic solvent.
-
Add the fatty acid-NHS ester solution dropwise to the peptide solution while stirring. A typical molar ratio is 1.5 to 5 equivalents of the acylating agent per equivalent of peptide.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The optimal reaction time should be determined by monitoring the reaction progress via analytical RP-HPLC.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by acidifying the solution with trifluoroacetic acid (TFA).
-
Purify the acylated GLP-1 analog using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilize the pure fractions and characterize the final product by mass spectrometry and analytical HPLC.
-
3. Expression and Purification of a GLP-1-Albumin Fusion Protein
This protocol outlines a general workflow for producing a GLP-1 fusion protein in a mammalian expression system like CHO cells.
-
Materials:
-
Expression vector containing the DNA sequence for the GLP-1-linker-HSA fusion protein.
-
CHO-K1 cells.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Selection agent (e.g., an antibiotic if the vector contains a resistance gene).
-
Affinity chromatography column (e.g., based on albumin's affinity for certain ligands, or a tag-based purification if a tag is included).
-
Size-exclusion chromatography column.
-
-
Procedure:
-
Transfection: Transfect the CHO-K1 cells with the expression vector using a suitable transfection reagent.
-
Selection: Culture the transfected cells in a medium containing the selection agent to establish a stable cell line that continuously expresses the fusion protein.
-
Expression: Culture the stable cell line in a large-scale format (e.g., bioreactor). The fusion protein will be secreted into the culture medium.
-
Harvesting: Separate the cells from the culture medium by centrifugation. The supernatant contains the secreted fusion protein.
-
Purification:
-
Concentrate the supernatant.
-
Perform an initial purification step using affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
-
Characterization: Analyze the purified fusion protein for purity using SDS-PAGE and analytical SEC. Confirm its identity and integrity by mass spectrometry and N-terminal sequencing.
-
Functional Assays: Test the biological activity of the purified fusion protein in in vitro assays, such as receptor binding and cAMP stimulation assays.[18]
-
Visualizations
Caption: GLP-1 signaling pathway in pancreatic beta cells.
Caption: Mechanisms of GLP-1 degradation and half-life extension.
Caption: General workflow for developing long-acting GLP-1 analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic mono-pegylation of glucagon-like peptide 1 towards long lasting treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel AGLP-1 albumin fusion protein as a long-lasting agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Recombinant Fusion of Glucagon-Like Peptide-1 and an Albumin Binding Domain Provides Glycemic Control for a Week in Diabetic Mice [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. A depot-forming glucagon-like peptide-1 fusion protein reduces blood glucose for five days with a single injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic mono-pegylation of glucagon-like peptide 1 towards long lasting treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2006124529A1 - Glp-1 pegylated compounds - Google Patents [patents.google.com]
- 17. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 18. researchgate.net [researchgate.net]
GLP-1(7-36) amide acetate quality control and lot variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with GLP-1(7-36) amide acetate (B1210297).
Frequently Asked Questions (FAQs)
1. What is GLP-1(7-36) amide acetate and what is its primary function?
Glucagon-like peptide-1 (GLP-1)(7-36) amide is a 30-amino acid peptide hormone that plays a crucial role in glucose metabolism. It is an incretin (B1656795) hormone secreted by L-cells of the intestine in response to food intake.[1][2] Its primary function is to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells, while simultaneously inhibiting glucagon (B607659) release.[3][4] This dual action helps to lower blood glucose levels.
2. What are the common challenges associated with handling synthetic GLP-1(7-36) amide acetate?
Synthetic peptides like GLP-1(7-36) amide acetate can present several challenges, including:
-
Solubility: The peptide's solubility can be influenced by its amino acid composition, sequence, and the pH of the solvent.[5][6][7][8]
-
Stability: Peptides can be susceptible to degradation, particularly through oxidation if they contain residues like methionine, cysteine, or tryptophan.[6] Improper storage and repeated freeze-thaw cycles can also lead to degradation.
-
Aggregation: Hydrophobic peptides or those prone to forming secondary structures can aggregate, leading to reduced activity and difficulty in purification and handling.
-
Purity and Impurities: The synthesis process can result in impurities such as truncated or deleted sequences, which can affect the peptide's biological activity.
3. How should I properly store and handle GLP-1(7-36) amide acetate?
For optimal stability, lyophilized GLP-1(7-36) amide acetate should be stored at -20°C or -80°C.[3] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For peptides containing oxidation-prone amino acids, storing under an inert, oxygen-free atmosphere is advisable.[6]
4. What is the expected purity of research-grade GLP-1(7-36) amide acetate?
Research-grade GLP-1(7-36) amide acetate typically has a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). For more demanding applications, higher purities of >98% or even >99% are available.[3][9] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Quality Control and Lot Variability Data
Lot-to-lot variability is an inherent challenge in the production of synthetic peptides. Consistent quality control is essential to ensure reproducible experimental outcomes. Below is a summary of typical quality control parameters for GLP-1(7-36) amide acetate.
| Parameter | Typical Specification | Method | Potential Impact of Deviation |
| Purity (by HPLC) | ≥95% | Reversed-Phase HPLC | Lower purity can lead to inaccurate concentration determination and off-target effects due to impurities. |
| Identity (by Mass Spec) | Consistent with theoretical mass | Mass Spectrometry (MS) | Incorrect mass indicates a wrong sequence or unexpected modifications, leading to inactive or altered peptide function. |
| Peptide Content | 70-90% | Amino Acid Analysis or UV Spectrophotometry | Lower peptide content means a higher proportion of counter-ions and water, requiring correction for accurate concentration calculations. |
| Appearance | White to off-white lyophilized powder | Visual Inspection | Atypical appearance could indicate contamination or degradation. |
| Solubility | Soluble in water | Visual Inspection | Poor solubility can lead to inaccurate solution concentrations and precipitation during experiments. |
Example of Lot-to-Lot Variability:
| Lot Number | Purity (HPLC) | Peptide Content | Biological Activity (EC50 in vitro assay) |
| Lot A | 97.2% | 85.1% | 1.5 nM |
| Lot B | 95.8% | 82.5% | 2.1 nM |
| Lot C | 98.5% | 88.3% | 1.2 nM |
Note: The data in this table is for illustrative purposes and does not represent actual product specifications.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or No Biological Activity | Peptide Degradation: Improper storage, repeated freeze-thaw cycles. | Store lyophilized peptide at -20°C or below. Aliquot reconstituted peptide and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration: Inaccurate weighing, failure to account for peptide content. | Use a calibrated microbalance for weighing. Adjust concentration calculations based on the peptide content provided in the Certificate of Analysis. | |
| Peptide Aggregation: High concentration, inappropriate solvent. | Dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO) first, then slowly add the aqueous buffer. Perform a solubility test with a small amount of peptide first. | |
| Assay System Issues: Problems with cells, reagents, or instrument. | Run positive and negative controls. Validate the assay with a known active compound. Check the performance of all assay components. | |
| Poor Peptide Solubility | Hydrophobic Nature of the Peptide: The amino acid sequence may have a high degree of hydrophobicity. | First, try dissolving in sterile, distilled water. If unsuccessful, for acidic peptides (net negative charge), try a small amount of 0.1M ammonium (B1175870) bicarbonate. For basic peptides (net positive charge), try a small amount of 25% acetic acid. For very hydrophobic peptides, dissolve in a minimal amount of DMSO, then dilute with the aqueous buffer.[5][8] |
| Incorrect pH of the Solvent: The pH of the solvent may be close to the isoelectric point of the peptide. | Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions. | |
| High Lot-to-Lot Variability in Results | Differences in Peptide Purity and Impurity Profile: Even with similar overall purity, the nature and amount of specific impurities can differ between lots. | Always obtain the Certificate of Analysis for each new lot. If possible, perform in-house quality control checks (e.g., analytical HPLC) to compare new lots with previous ones. |
| Variation in Peptide Content: The percentage of actual peptide versus counter-ions and water can vary between lots. | Always use the lot-specific peptide content for calculating concentrations. | |
| Assay Reagent Variability: Lot-to-lot differences in assay kits (e.g., ELISA kits), cell passage number, or serum can contribute to variability.[10] | When starting a new experiment, use reagents from the same lot where possible. Qualify new lots of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol for Solubility Testing of GLP-1(7-36) Amide Acetate
This protocol provides a systematic approach to determine the optimal solvent for GLP-1(7-36) amide acetate.
Materials:
-
GLP-1(7-36) amide acetate (small aliquot)
-
Sterile, distilled water
-
0.1 M Ammonium bicarbonate
-
25% Acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Assessment: Before opening the vial, allow it to equilibrate to room temperature.
-
Water First: Attempt to dissolve a small, known amount of the peptide (e.g., 0.1 mg) in a small volume of sterile, distilled water (e.g., 100 µL) to achieve a concentration of 1 mg/mL. Vortex gently.
-
Sonication: If the peptide does not dissolve completely, sonicate the solution for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
pH Adjustment (if necessary):
-
GLP-1(7-36) amide has a net negative charge at neutral pH due to the presence of more acidic (Asp, Glu) than basic (Lys, Arg, His) residues.
-
If the peptide is not soluble in water, try adding a small amount (e.g., 1-2 µL) of 0.1 M ammonium bicarbonate to the suspension and vortex.
-
-
Organic Solvent for Hydrophobic Peptides: If the peptide is still insoluble, it may be due to hydrophobicity.
-
Take a fresh, small aliquot of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10 µL) to dissolve the peptide completely.
-
Slowly add the desired aqueous buffer to the DMSO solution, vortexing gently, to reach the final desired concentration. Note: Ensure the final concentration of DMSO is compatible with your downstream experiments (typically <0.5%).
-
Protocol for Purity and Identity Analysis by LC-MS
This protocol outlines a general method for confirming the purity and identity of GLP-1(7-36) amide acetate using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
GLP-1(7-36) amide acetate sample, dissolved in water or a compatible solvent
Procedure:
-
Sample Preparation: Prepare a solution of the peptide at a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Flow rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 300-2000
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific instrument.
-
-
Data Analysis:
-
Purity: Integrate the peak area of the main peptide peak in the UV chromatogram and calculate the percentage relative to the total peak area.
-
Identity: Deconvolute the mass spectrum to determine the molecular weight of the main peak and compare it to the theoretical molecular weight of GLP-1(7-36) amide (3297.6 g/mol ).
-
Protocol for In Vitro GLP-1 Receptor Activation Bioassay
This protocol describes a cell-based assay to measure the biological activity of GLP-1(7-36) amide acetate by quantifying cAMP production in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
GLP-1(7-36) amide acetate (test article and reference standard)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter assay)
-
384-well or 96-well white assay plates
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the GLP-1(7-36) amide acetate test article and reference standard in assay buffer. Include a vehicle control (assay buffer only).
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add the diluted peptide solutions to the cells.
-
Incubate for the recommended time and temperature (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[11]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of peptide that elicits 50% of the maximal response).
-
Compare the EC50 of the test article to that of the reference standard to determine its relative potency.
-
Visualizations
Caption: GLP-1 Signaling Pathway
Caption: Quality Control Workflow
Caption: Troubleshooting Decision Tree
References
- 1. cphi-online.com [cphi-online.com]
- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tebubio.com [tebubio.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. biobasic.com [biobasic.com]
- 8. jpt.com [jpt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. axxam.com [axxam.com]
Technical Support Center: GLP-1(7-36) Amide Acetate Immunofluorescence
Welcome to the technical support center for GLP-1(7-36) amide acetate (B1210297) immunofluorescence staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in GLP-1R immunofluorescence staining?
Q2: Why is antibody validation so critical for GLP-1R staining?
GLP-1R is a G protein-coupled receptor with relatively low expression levels in many tissues, making it a challenging target to detect.[4] Antibody validation is crucial to ensure the antibody specifically recognizes the GLP-1R and not other proteins. Without proper validation, staining patterns may be misinterpreted.[5] Key validation steps include Western blotting to confirm the antibody detects a protein of the correct molecular weight (~53-55 kDa) and, ideally, using knockout/knockdown models or cells with known high and low expression levels to confirm signal specificity.[6][7]
Q3: What causes autofluorescence and how can it be minimized?
Autofluorescence is background fluorescence that does not result from the specific antibody-fluorophore interaction.[8] It can be caused by several factors:
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[8][9] Using the minimal required fixation time can help reduce this effect.
-
Endogenous Molecules: Naturally occurring molecules such as collagen, elastin, NADH, and lipofuscin can fluoresce, especially in the blue and green spectra.[8][10]
-
Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[10] Perfusing tissues with PBS prior to fixation can help minimize this.[8]
To minimize autofluorescence, you can use an unstained control to assess its level, treat samples with quenching agents like sodium borohydride (B1222165) or Sudan Black B, or choose fluorophores in the far-red spectrum which is typically less affected by autofluorescence.[3][11]
Q4: Should I use a direct or indirect immunofluorescence method?
For GLP-1R staining, an indirect immunofluorescence method is generally recommended. This involves using an unlabeled primary antibody specific to GLP-1R, followed by a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This approach provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody, which is beneficial for detecting low-abundance proteins like GLP-1R.
Troubleshooting Guide: Common Staining Problems
This section addresses specific issues you may encounter during your GLP-1R immunofluorescence experiments.
Problem 1: High Background or Non-Specific Staining
Question: My entire sample is fluorescent, or I see staining in unexpected locations. What are the causes and how can I fix it?
High background and non-specific staining can be caused by several factors, each with specific solutions. It is crucial to run a secondary antibody-only control (omitting the primary antibody) to determine if the secondary antibody is binding non-specifically.[11]
| Potential Cause | Recommended Solution | Citation |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes the specific signal while minimizing background. | [1][11] |
| Insufficient blocking | Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). Consider changing the blocking agent (e.g., from BSA to normal serum from the species the secondary antibody was raised in). | [6][11] |
| Inadequate washing | Ensure wash steps are sufficient to remove unbound antibodies. Increase the number or duration of washes between antibody incubations. | [6][11] |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity. | [6] |
| Hydrophobic or ionic interactions | Add a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific binding. | [11] |
Problem 2: Weak or No Signal
Question: I am not detecting any signal, even in my positive control cells. What could have gone wrong?
Weak or no signal is a common issue that can stem from problems with reagents, the protocol, or the sample itself.
| Potential Cause | Recommended Solution | Citation |
| Low protein expression | Confirm GLP-1R expression in your model system using another method like Western blot or qPCR. If expression is low, consider using a signal amplification method. | [6][11] |
| Improper antibody storage | Ensure primary and secondary antibodies were stored according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles. | [2][11] |
| Inactive primary/secondary antibody | Use a new vial of antibody. Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | [1] |
| Over-fixation/Epitope masking | Reduce fixation time. Perform antigen retrieval to unmask the epitope, especially for paraffin-embedded tissues. A common method is heat-induced retrieval with sodium citrate (B86180) buffer. | [2][7] |
| Photobleaching | Minimize exposure of fluorophores to light during incubation and imaging. Use an anti-fade mounting medium. Image samples immediately after staining. | [2][6] |
| Incorrect filter/laser settings | Ensure the microscope's excitation and emission filters are appropriate for the fluorophore you are using. | [6][11] |
Experimental Protocols & Data
General Immunofluorescence Protocol for GLP-1R
This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific cell or tissue type.
-
Sample Preparation:
-
Cultured Cells: Grow cells on sterile glass coverslips. Wash briefly with PBS.
-
Frozen Tissue Sections: Section tissue at 5-10 µm onto charged slides. Air dry.
-
Paraffin-Embedded Sections: Deparaffinize sections and perform antigen retrieval (e.g., heat in 10 mM sodium citrate buffer, pH 6.0).
-
-
Fixation:
-
Incubate samples in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate in blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-GLP-1R primary antibody in blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash 3 times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[12]
-
-
Washing:
-
Wash 3 times with PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear stain like DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Mount coverslip onto a glass slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and store at 4°C in the dark until imaging.[6]
-
Recommended Antibody Dilution Ranges
The optimal antibody concentration must be determined experimentally. Start with the manufacturer's recommendation and perform a titration series.
| Reagent | Application | Starting Dilution Range | Citation |
| Anti-GLP-1R Polyclonal Antibody | Immunofluorescence (IF/ICC) | 1:100 - 1:400 | [7] |
| Anti-GLP-1R Monoclonal Antibody | Immunofluorescence (IF/ICC) | 1:50 - 1:200 | [13][14] |
| Fluorophore-conjugated Secondary Antibody | Immunofluorescence (IF/ICC) | 1:200 - 1:1000 | [15] |
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for immunofluorescence staining of GLP-1R.
Caption: Troubleshooting logic for high background staining artifacts.
Caption: Simplified GLP-1R signaling pathway leading to insulin secretion.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. Revisiting the Complexity of GLP-1 Action from Sites of Synthesis to Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP1R Antibody (Mab 3F52) - DSHB [dshb.biology.uiowa.edu]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. novusbio.com [novusbio.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. biocompare.com [biocompare.com]
- 13. GLP1R antibody (26196-1-AP) | Proteintech [ptglab.com]
- 14. scbt.com [scbt.com]
- 15. Anti-GLP-1R Antibody (A83537) | Antibodies.com [antibodies.com]
GLP-1(7-36) Amide Acetate Aggregation and Prevention: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of GLP-1(7-36) amide acetate (B1210297).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GLP-1(7-36) amide acetate aggregation?
A1: GLP-1(7-36) amide acetate, a biologically active form of Glucagon-Like Peptide-1, has a propensity to self-associate and form larger structures, a process known as aggregation. This can lead to the formation of various species, including soluble oligomers, amorphous aggregates, and highly structured amyloid fibrils.[1][2][3] This aggregation is a critical concern as it can lead to a loss of therapeutic activity, altered pharmacokinetics, and potential immunogenicity.[4]
Q2: What are the primary mechanisms of GLP-1(7-36) amide acetate aggregation?
A2: The aggregation of GLP-1(7-36) amide acetate can proceed through several mechanisms. The most well-characterized is the nucleation-dependent fibrillation pathway, which involves the formation of a nucleus followed by the rapid addition of monomers to form elongated amyloid fibrils rich in β-sheet structures.[1][3] Additionally, "off-pathway" aggregation can occur, leading to the formation of disordered oligomers and amorphous aggregates that may or may not eventually convert to fibrils.[2]
Q3: What are the key factors that influence the aggregation of GLP-1(7-36) amide acetate?
A3: Several factors can significantly impact the aggregation of GLP-1(7-36) amide acetate. These include:
-
pH: The pH of the solution is a critical factor, with aggregation behavior changing significantly around the isoelectric point of the peptide.[1][2][3]
-
Temperature: Higher temperatures generally accelerate aggregation kinetics.[1]
-
Peptide Concentration: The effect of concentration can be complex. In some conditions, higher concentrations lead to faster aggregation, while in others, an inverse relationship is observed.[1][3][5]
-
Ionic Strength: The salt concentration of the solution can influence aggregation by modulating electrostatic interactions.
-
Mechanical Agitation: Shaking or stirring can promote aggregation by increasing the formation of nuclei.
-
Presence of Excipients: The addition of certain formulation components, such as preservatives and surfactants, can either inhibit or in some cases, induce aggregation.[4]
Q4: How can I prevent or minimize the aggregation of GLP-1(7-36) amide acetate in my experiments?
A4: Preventing aggregation is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Optimize pH: Maintain the pH of your solutions in a range where the peptide is most stable. For GLP-1, pH values above 8.0 tend to follow a more predictable aggregation pattern, while at pH 7.5, off-pathway oligomers can complicate the kinetics.[3]
-
Control Temperature: Store and handle peptide solutions at recommended low temperatures (e.g., on ice) to slow down aggregation.
-
Use Excipients: Consider the addition of stabilizing excipients. For example, non-ionic surfactants like Polysorbate 80 have been shown to suppress fibrillation.
-
Minimize Agitation: Handle peptide solutions gently and avoid vigorous vortexing or shaking.
-
Work with Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of GLP-1(7-36) amide acetate to minimize the presence of pre-existing aggregates.
-
Consider Peptide Modifications: For drug development purposes, chemical modifications such as lipidation can alter the aggregation propensity, though the effects can be complex and require careful characterization.[6][7]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in bioassays. | Peptide aggregation leading to variable concentrations of active monomer. | 1. Visually inspect solutions for turbidity or precipitation. 2. Characterize the aggregation state of your peptide stock using Size Exclusion Chromatography (SEC) before each experiment. 3. Prepare fresh solutions for each experiment and handle them with minimal agitation. |
| Loss of peptide concentration over time. | Adsorption of the peptide to container surfaces or aggregation and precipitation. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Consider the addition of a non-ionic surfactant (e.g., 0.01% Polysorbate 80) to your buffer to reduce surface adsorption. 3. Filter solutions through a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove any existing aggregates before use. |
| High background signal in Thioflavin T (ThT) assay. | Presence of pre-existing aggregates in the peptide stock solution. Contamination of buffers or reagents. | 1. Disaggregate the peptide stock by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then re-lyophilizing, or by size-exclusion chromatography to isolate the monomeric fraction. 2. Filter all buffers and the ThT stock solution through a 0.2 µm filter before use. |
| Irreproducible aggregation kinetics. | Variations in sample preparation and handling. Presence of "oligomer memory" where the history of the sample influences its aggregation.[5] | 1. Standardize your protocol for dissolving and handling the peptide. Ensure consistent timing, temperature, and mixing procedures. 2. Be aware that the oligomerization state of lyophilized powder can be influenced by the conditions prior to lyophilization.[5] |
Section 3: Data Presentation
Table 1: Influence of pH and Concentration on GLP-1 Aggregation Kinetics
| pH | Peptide Concentration | Effect on Aggregation Kinetics | Reference |
| > 8.0 | Increasing concentration | Decreases lag time and half-time of fibrillation (typical nucleation-polymerization). | [3] |
| 7.5 | Increasing concentration | Increases lag time and half-time of fibrillation (indicates formation of off-pathway oligomers). | [3] |
| 8.0 | Increasing concentration | Little dependence on concentration (balance between on- and off-pathway species). | [3] |
Table 2: Aggregation Behavior of Lipidated GLP-1 Analogues at pH 7.5 and 37°C with Agitation
| GLP-1 Analogue | Oligomerization State (Freshly Prepared) | Aggregation Behavior (After 8 days) | Reference |
| Non-lipidated GLP-1-Am | Monomer | Forms amyloid fibrils | [6][7] |
| Lipidated Analogue 1 | Forms larger, stable oligomers | Variable morphologies ranging from mature fibrils to amorphous structures. | [6][7] |
| Lipidated Analogue 2 | Forms a single stable oligomer | Greatest physical stability | [6][7] |
| N-terminally lipidated analogue | - | Extremely rapid amyloid formation | [6][7] |
Note: This table provides a qualitative summary based on the provided search results. The specific lipidated analogues are not detailed in the source material.
Section 4: Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is a general guideline for monitoring the kinetics of GLP-1(7-36) amide acetate fibrillation.
Materials:
-
GLP-1(7-36) amide acetate
-
Thioflavin T (ThT)
-
Buffer of choice (e.g., 25 mM sodium phosphate, pH 7.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter the solution through a 0.2 µm syringe filter.
-
Prepare Reaction Mixture: In each well of the 96-well plate, combine the GLP-1(7-36) amide acetate at the desired concentration(s) and ThT at a final concentration of 20-25 µM in your chosen buffer.[8] The final volume in each well should be around 100-200 µL.
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 37°C) in a fluorescence microplate reader.[8]
-
If desired, shaking can be applied to induce aggregation.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes). Set the excitation wavelength to approximately 448-450 nm and the emission wavelength to approximately 482-485 nm.[6][8]
-
-
Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically be sigmoidal for amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for separating and quantifying GLP-1(7-36) amide acetate monomers, oligomers, and larger aggregates.
Materials:
-
GLP-1(7-36) amide acetate sample
-
SEC column suitable for the molecular weight range of the peptide and its aggregates (e.g., Agilent AdvanceBio SEC 300Å).[9]
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 150 mM sodium phosphate, 300 mM sodium chloride, pH 7.4).[9]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the GLP-1(7-36) amide acetate sample in the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and larger aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to quantify the relative amounts of each species.
-
Section 5: Visualizations
Caption: Classical nucleation-elongation pathway for amyloid fibril formation with a competing off-pathway for oligomer formation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of glucagon-like peptide-1 (GLP-1) receptor agonist liraglutide in various excipient conditions - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of GLP-1 (7-36) Amide Acetate and Native GLP-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic analogue, GLP-1 (7-36) amide acetate (B1210297), and the native form of Glucagon-Like Peptide-1 (GLP-1). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Native GLP-1 is a crucial incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion. However, its therapeutic potential is significantly limited by its short in vivo half-life of approximately two minutes. This rapid inactivation is primarily due to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV).[1][2][3] The development of GLP-1 analogues, such as GLP-1 (7-36) amide, aims to overcome this limitation by enhancing stability while retaining biological activity. This guide focuses on the amidated form, GLP-1 (7-36) amide, which is commonly available as an acetate salt for research and pharmaceutical use. The acetate salt form is not expected to alter the biological activity of the peptide itself.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the differences in stability, receptor binding, and biological activity between native GLP-1 and its more stable analogues.
Table 1: Stability in the Presence of DPP-IV and Plasma
| Peptide | Degradation by DPP-IV (after 12h) | Degradation by Human Plasma (after 12h) | Reference |
| Native GLP-1 | 75% | 78% | [4] |
| Val8-GLP-1 | < 1% | < 1% | [4] |
| N-acetyl-GLP-1 | Completely Resistant | Completely Resistant | [5][6] |
| N-pyroglutamyl-GLP-1 | Completely Resistant | Completely Resistant | [5][6] |
Table 2: Receptor Binding Affinity and cAMP Production
| Peptide | Receptor Binding Affinity (IC50, nM) | cAMP Production (EC50, nM) | Reference |
| Native GLP-1 | 0.37 | 4.7 | [5][7] |
| Val8-GLP-1 | - | 16.4 | [4] |
| N-acetyl-GLP-1 | 32.9 | 16.3 | [5][7] |
| N-pyroglutamyl-GLP-1 | 6.7 | 27 | [5][7] |
Table 3: In Vitro Insulin Secretion
| Peptide (Concentration Range) | Fold Increase in Insulin Secretion (over basal) | Cell Line | Reference |
| Native GLP-1 (10⁻¹¹ to 10⁻⁶ M) | 1.6 to 5.3-fold | BRIN-BD11 | [4] |
| Val8-GLP-1 (10⁻¹² to 10⁻⁶ M) | 1.7 to 4.6-fold | BRIN-BD11 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Peptide Stability Assessment
-
Objective: To determine the resistance of GLP-1 analogues to degradation by DPP-IV and plasma enzymes.
-
Protocol:
-
Peptides (e.g., native GLP-1, Val8-GLP-1) are incubated with either purified dipeptidylpeptidase IV (DPP-IV) enzyme or pooled human plasma.
-
Incubations are carried out for a specified duration (e.g., 12 hours).
-
The reaction is stopped, and the remaining intact peptide is quantified using High-Performance Liquid Chromatography (HPLC).
-
The percentage of degradation is calculated by comparing the peak area of the intact peptide at the end of the incubation to the initial peak area.[4]
-
Receptor Binding Assay
-
Objective: To measure the binding affinity of GLP-1 analogues to the GLP-1 receptor.
-
Protocol:
-
Chinese Hamster Lung (CHL) cells stably transfected with the human GLP-1 receptor are used.
-
A radiolabeled GLP-1 tracer is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (native GLP-1 or its analogues).
-
After incubation, the bound radioactivity is separated from the unbound tracer and measured.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled tracer (IC50) is determined.[6]
-
Cyclic AMP (cAMP) Production Assay
-
Objective: To assess the ability of GLP-1 analogues to stimulate intracellular cAMP production upon binding to the GLP-1 receptor.
-
Protocol:
-
Clonal pancreatic BRIN-BD11 cells are used.
-
Cells are incubated with various concentrations of the test peptides (native GLP-1 or its analogues) for a defined period.
-
The intracellular cAMP produced is extracted and quantified using a competitive enzyme immunoassay.
-
The effective concentration that elicits 50% of the maximal response (EC50) is calculated.[4]
-
In Vitro Insulin Secretion Assay
-
Objective: To evaluate the insulinotropic activity of GLP-1 analogues in a pancreatic beta-cell line.
-
Protocol:
-
BRIN-BD11 cells are incubated in a buffer containing a basal glucose concentration (e.g., 5.6 mmol/L).
-
The cells are then exposed to various concentrations of the test peptides for a short duration (e.g., 20 minutes).
-
The supernatant is collected, and the amount of secreted insulin is measured using a radioimmunoassay.
-
The results are expressed as a fold increase over the basal insulin secretion (in the absence of the peptide).[4]
-
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 or its analogues to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, on pancreatic beta-cells initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion.[8][9][10]
Caption: GLP-1 Receptor signaling cascade in pancreatic beta-cells.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different GLP-1 analogues.
Caption: Workflow for comparing the efficacy of GLP-1 analogues.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. pnas.org [pnas.org]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Reproducibility of GLP-1(7-36) Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1 (7-36) amide, a key incretin (B1656795) hormone, is a cornerstone of metabolic research and a critical component in the development of therapeutics for type 2 diabetes and obesity.[1][2] Its primary biological function is to stimulate glucose-dependent insulin (B600854) secretion.[3][4][5] The reliability and reproducibility of experimental outcomes are paramount for advancing research and development. This guide provides an objective comparison of key performance indicators for GLP-1(7-36) amide acetate (B1210297), supported by established experimental protocols and data visualization to ensure researchers can confidently assess and maintain the consistency of their results.
Comparative Performance Data
The reproducibility of experiments using GLP-1(7-36) amide acetate hinges on the consistent quality of the peptide across different batches and suppliers. Key parameters to evaluate are purity, identity, stability, and biological activity. The following tables present typical specifications and hypothetical batch-to-batch data to illustrate an acceptable range of variability.
Table 1: Purity and Identity Comparison
This table summarizes the typical purity levels assessed by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Mass Spectrometry (MS). Purity is a critical factor, as impurities can interfere with experimental results.
| Parameter | Specification | Batch A Results | Batch B Results | Batch C Results |
| Purity (HPLC) | >95% | 97.2% | 96.5% | 97.8% |
| Molecular Weight (MS) | 3297.7 g/mol | 3297.9 g/mol | 3297.5 g/mol | 3297.8 g/mol |
Data presented are representative examples to illustrate typical quality control results.
Table 2: Biological Activity Comparison
This table shows the biological activity, often measured by the half-maximal effective concentration (EC₅₀) in an in vitro cell-based assay, such as cAMP production in response to GLP-1 receptor activation.
| Parameter | Specification | Batch A Results | Batch B Results | Batch C Results |
| EC₅₀ (cAMP Assay) | < 10 nM | 5.2 nM | 6.1 nM | 4.9 nM |
Data presented are representative examples. EC₅₀ values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed and consistent methodologies are crucial for achieving reproducible results. Below are standard protocols for key analytical and functional assays.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method separates the peptide from potential impurities based on hydrophobicity.
-
Column: C18 Supelco Discovery Bio Wide Pore (4.6 x 250mm) or equivalent.[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.75 to 1.0 mL/min.[6]
-
Detection: UV absorbance at 215-220 nm.[6]
-
Temperature: 45°C.[6]
-
Procedure:
-
Dissolve the peptide in Mobile Phase A.
-
Inject the sample onto the column.
-
Run the gradient elution.
-
Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks. A purity of at least 95% is generally required.[7]
-
Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of the peptide, ensuring the correct product was synthesized.
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).
-
Matrix (for MALDI): α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Procedure:
-
Prepare the sample by mixing with the matrix solution and spotting onto the target plate (for MALDI) or by direct infusion (for ESI).
-
Acquire the mass spectrum.
-
Compare the observed molecular weight to the theoretical mass of GLP-1(7-36) amide (3297.7 Da).
-
Biological Activity Assessment by cAMP Assay
This assay measures the functional ability of GLP-1(7-36) amide to activate its receptor and induce the downstream second messenger, cyclic AMP (cAMP).
-
Cell Line: A cell line expressing the GLP-1 receptor (e.g., HEK293-GLP1R, RIN-m5F cells).[7]
-
Reagents:
-
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the GLP-1(7-36) amide acetate.
-
Starve cells in serum-free media for 2 hours.
-
Add the phosphodiesterase inhibitor, followed by the GLP-1 dilutions.
-
Incubate for 20-30 minutes at 37°C.[8]
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Visualizing Pathways and Workflows
GLP-1 Receptor Signaling Pathway
GLP-1(7-36) amide binds to the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[1][3] This binding primarily activates the Gαs protein, leading to the production of cAMP by adenylyl cyclase.[10][11] Elevated cAMP activates Protein Kinase A (PKA), which ultimately promotes glucose-dependent insulin secretion from pancreatic β-cells.[3][12] The receptor can also couple with other G proteins or recruit β-arrestin, leading to internalization and other signaling events.[10]
Caption: GLP-1 Receptor (GLP-1R) signaling cascade in pancreatic β-cells.
Experimental Workflow for Reproducibility
To ensure the reproducibility of results, a systematic workflow should be followed for each new batch of GLP-1(7-36) amide acetate. This involves initial quality control checks followed by functional validation.
References
- 1. mdpi.com [mdpi.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. daignet.de [daignet.de]
- 8. academic.oup.com [academic.oup.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GLP-1(7-36) Amide Acetate and Other Incretin Analogues for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GLP-1(7-36) amide acetate (B1210297) against other key incretin (B1656795) analogues, supported by experimental data. This document aims to facilitate informed decisions in the selection of research tools for studies in metabolic diseases.
Glucagon-like peptide-1 (GLP-1) and its analogues are pivotal in the study of glucose metabolism and have become a cornerstone in the development of therapeutics for type 2 diabetes and obesity.[1][2] GLP-1(7-36) amide is one of the two equipotent, biologically active forms of endogenous GLP-1.[3] Its acetate salt is commonly used in research settings. This guide benchmarks the performance of GLP-1(7-36) amide acetate against widely used synthetic analogues: Liraglutide, Semaglutide, and Exenatide.
In Vitro Performance Comparison
The in vitro efficacy of GLP-1 analogues is primarily assessed by their ability to bind to the GLP-1 receptor (GLP-1R) and stimulate downstream signaling pathways, most notably the production of cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3][4]
GLP-1 Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a ligand binds to its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher affinity.
| Compound | Receptor Binding Affinity (Ki or IC50, nM) | Source |
| GLP-1(7-36) amide | 0.32 - 5.3 | [5] |
| Liraglutide | ~0.1 - 0.4 (relative to GLP-1) | [6] |
| Semaglutide | 0.38 ± 0.06 | [7] |
| Exenatide | 1.3 | [8] |
Note: Values are compiled from various sources and may not be directly comparable due to different experimental conditions. Data from head-to-head studies are prioritized where available.
GLP-1 Receptor Activation and cAMP Signaling
The potency of GLP-1 analogues in activating the GLP-1R is commonly determined by measuring the increase in intracellular cAMP levels. This is expressed as the half-maximal effective concentration (EC50), with a lower value indicating greater potency.
| Compound | cAMP Production (EC50, pM) | Source |
| GLP-1(7-36) amide | 6 - 60 | [9][10] |
| Liraglutide | 61 | [9] |
| Semaglutide | 6.2 | [9] |
| Exenatide | ~110 (relative to GLP-1) | [11] |
Note: Values are compiled from various sources and may not be directly comparable due to different experimental conditions. Data from head-to-head studies are prioritized where available.
In Vitro Insulin Secretion
The ultimate functional output of GLP-1R activation in pancreatic β-cells is the potentiation of insulin secretion in the presence of elevated glucose levels.
| Compound | In Vitro Insulin Secretion | Source |
| GLP-1(7-36) amide | Potent stimulator of glucose-dependent insulin secretion. | [3] |
| Liraglutide | Enhances glucose-dependent insulin secretion. | [12] |
| Semaglutide | Stimulates insulin secretion in a glucose-dependent manner. | [13] |
| Exenatide | Stimulates glucose-dependent insulin release. | [2] |
Note: Direct comparative quantitative data on insulin secretion under identical experimental conditions is limited in the reviewed literature. All listed analogues are established potentiators of GSIS.
In Vivo Efficacy Comparison
In vivo studies in animal models are critical for evaluating the physiological effects of incretin analogues, including their impact on blood glucose control and body weight.
| Compound | Effect on Glycated Hemoglobin (HbA1c) | Effect on Body Weight | Source |
| GLP-1(7-36) amide | Short-acting, requires continuous infusion for sustained effects. | Reduces food intake. | [1] |
| Liraglutide | Significant reductions in HbA1c. | Associated with weight loss. | [14][15] |
| Semaglutide | Superior reductions in HbA1c compared to some other analogues. | Significant weight loss. | [16] |
| Exenatide | Effective in reducing HbA1c. | Modest weight loss. | [14] |
Note: This table provides a qualitative summary based on findings from various clinical and preclinical studies. Direct head-to-head preclinical data under uniform conditions is extensive and beyond the scope of this summary.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 analogue to the GLP-1R on pancreatic β-cells initiates a signaling cascade that is central to its insulinotropic effect. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps for determining the binding affinity of a GLP-1 analogue to the GLP-1 receptor using a competitive radioligand binding assay.
Detailed Experimental Protocols
GLP-1 Receptor Binding Assay (Competitive)
This protocol is adapted from methodologies described in the literature for determining the binding affinity of unlabelled GLP-1 analogues.[12]
Materials:
-
CHO or HEK293 cells stably expressing the human GLP-1 receptor.
-
Radiolabeled GLP-1 (e.g., [¹²⁵I]GLP-1(7-36) amide).
-
Unlabeled GLP-1(7-36) amide acetate and test analogues.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge to pellet the membranes and wash.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of radiolabeled GLP-1 (typically below the Kd value).
-
Add increasing concentrations of the unlabeled test analogue or standard GLP-1(7-36) amide.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled GLP-1.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Signaling Assay
This protocol outlines a method for measuring intracellular cAMP production in response to GLP-1 analogue stimulation.[9]
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
GLP-1(7-36) amide acetate and test analogues.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with stimulation buffer without the phosphodiesterase inhibitor.
-
Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Add varying concentrations of the GLP-1 analogues to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration or signal against the logarithm of the analogue concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes an in vitro method to assess the potentiation of insulin secretion by GLP-1 analogues from pancreatic β-cell lines (e.g., INS-1) or isolated islets.[10]
Materials:
-
Pancreatic β-cell line (e.g., INS-1 832/13) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
GLP-1(7-36) amide acetate and test analogues.
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation:
-
Culture cells or islets to the desired density or number.
-
-
Pre-incubation:
-
Wash the cells/islets with a buffer containing a non-stimulating concentration of glucose.
-
Pre-incubate in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Stimulation:
-
Replace the pre-incubation buffer with:
-
Low glucose KRBH (basal secretion).
-
High glucose KRBH (stimulated secretion).
-
High glucose KRBH containing the test GLP-1 analogue at various concentrations.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
-
Data Analysis:
-
Normalize the secreted insulin to the total cellular protein content or total insulin content.
-
Plot the amount of secreted insulin against the analogue concentration in the presence of high glucose.
-
Determine the fold-increase in insulin secretion compared to high glucose alone.
-
References
- 1. pnas.org [pnas.org]
- 2. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. innoprot.com [innoprot.com]
- 6. Frontiers | The Discovery and Development of Liraglutide and Semaglutide [frontiersin.org]
- 7. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]
- 14. researchgate.net [researchgate.net]
- 15. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GLP-1(7-36), Amide Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of research-grade peptides like GLP-1(7-36), amide acetate (B1210297) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with local, state, and federal regulations. This guide provides a procedural framework for the safe handling and disposal of GLP-1(7-36), amide acetate and associated waste in a laboratory setting.
Core Principles of Peptide Waste Management
As a bioactive peptide, this compound must be managed as chemical waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][2] The primary directive is to consult and strictly follow your institution's Environmental Health & Safety (EHS) guidelines, as they will have specific protocols that comply with regional regulations.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to read the Safety Data Sheet (SDS) for the specific product. While one SDS for a trifluoroacetate (B77799) salt of GLP-1 (7-36) amide suggests no special measures are required for handling, it is best practice to always use appropriate Personal Protective Equipment (PPE).[3] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A lab coat or gown is essential to protect skin and clothing.
Work with the lyophilized powder, which can be easily aerosolized, should be conducted in a fume hood or biological safety cabinet to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal procedure for this compound involves a systematic approach, from initial waste segregation to final collection by a certified hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal. Different waste streams associated with this compound research should be handled as follows:
| Waste Stream | Description | Recommended Disposal Method |
| Unused/Expired Peptide | Pure lyophilized powder or reconstituted solutions of this compound. | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and any known hazards. |
| Contaminated Labware (Sharps) | Needles, syringes, glass vials, Pasteur pipettes, or any other items that can puncture the skin. | Immediately place in a designated, puncture-resistant, and leak-proof sharps container.[1][2] These containers must be clearly labeled for sharps waste. |
| Contaminated Labware (Non-Sharps) | Gloves, pipette tips, plastic tubes, and bench paper that have come into contact with the peptide. | Dispose of in a designated chemical or laboratory waste container lined with a durable plastic bag.[1] This container should be clearly labeled to indicate it contains chemically contaminated waste. |
| Aqueous Waste Solutions | Buffer solutions or other aqueous media containing this compound. | Collect in a designated hazardous waste container for aqueous chemical waste. Do not pour down the drain, as it is considered slightly hazardous to aquatic life.[3] The container should be properly sealed and labeled. |
Step 2: Inactivation/Neutralization (Recommended for Liquid Waste)
Experimental Protocol: General Peptide Hydrolysis
This is a general procedure and should be validated for this compound under the guidance of your institution's EHS office.
-
Acid Hydrolysis:
-
In a chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the aqueous peptide waste.
-
Ensure the container is properly sealed, labeled, and placed in secondary containment.
-
Allow the mixture to stand for a minimum of 24 hours to facilitate the breaking of peptide bonds.
-
Following inactivation, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
-
Base Hydrolysis:
-
Alternatively, in a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the aqueous peptide waste.
-
Seal, label, and store the container in secondary containment for at least 24 hours.
-
Neutralize the solution by slowly adding an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.
-
The neutralized solution should then be collected in the appropriate hazardous waste container.
Step 3: Storage and Final Disposal
All waste containers must be kept tightly sealed when not in use and stored in a designated, secure area away from incompatible materials. Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all necessary documentation is completed as required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling GLP-1(7-36), amide acetate
Essential Safety and Handling Guide for GLP-1(7-36) Amide Acetate (B1210297)
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like GLP-1(7-36), amide acetate is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][2][3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][5][6] Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[2][7] Consider double-gloving for added protection, especially when handling concentrated solutions.[4] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2][4][8] The type of respirator should be selected based on a risk assessment. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the vial for any damage.
-
Temperature Equilibration : Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[8][9][10] This prevents condensation and moisture absorption, which can degrade the peptide.[8][11]
-
Long-Term Storage : For long-term storage, maintain the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed, light-protective, and desiccated container.[10][11][12][13]
Reconstitution and Aliquoting
-
Solvent Selection : The choice of solvent depends on the peptide's properties. Sterile water, bacteriostatic water, or buffers like PBS are common choices.[14] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[14]
-
Reconstitution Technique :
-
Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.[12][15]
-
Slowly add the chosen solvent down the side of the vial, avoiding direct contact with the peptide powder.[14]
-
Gently swirl or vortex the vial to dissolve the peptide completely.[14] Avoid vigorous shaking, which can cause aggregation.[14]
-
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use vials.[8][12][13]
-
Storage of Solutions :
Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain a safe laboratory environment.
Waste Segregation and Collection
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[4]
-
Aqueous Waste : Dilute aqueous solutions containing the peptide should also be collected as chemical waste.[4] Do not discard them down the drain.[1]
-
Sharps : Needles and syringes used for reconstitution should be disposed of in a designated sharps container.
Disposal Procedures
Follow your institution's and local regulations for the disposal of chemical and biological waste. Ensure that all waste containers are properly sealed and labeled before being collected for disposal.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] Decontaminate the area with an appropriate cleaning agent. |
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
- 1. chemscene.com [chemscene.com]
- 2. peptide24.store [peptide24.store]
- 3. westlab.com.au [westlab.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. mesoscale.com [mesoscale.com]
- 7. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. cusabio.com [cusabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
